molecular formula C7H13Cl2N3 B1439448 (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride CAS No. 1185168-17-5

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride

Número de catálogo: B1439448
Número CAS: 1185168-17-5
Peso molecular: 210.1 g/mol
Clave InChI: PPWGLUJEIDHAGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)10-7(4-8)9-5;;/h3H,4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWGLUJEIDHAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670727
Record name 1-(4,6-Dimethylpyrimidin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185168-17-5
Record name 1-(4,6-Dimethylpyrimidin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4,6-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, integral to a vast array of biologically active molecules.[1][2] Their structural characterization is paramount, and among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for unambiguous structural elucidation in solution.[1][3] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopy of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, a key building block in organic synthesis.[4]

We will delve into the theoretical and practical aspects of NMR analysis for this specific molecule, offering field-proven experimental protocols, detailed spectral interpretation, and the causal reasoning behind the observed chemical shifts. This document is designed to serve as an authoritative reference for scientists requiring robust methods for the characterization of similar pyrimidine-based structures.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized numbering system for the (4,6-Dimethylpyrimidin-2-yl)methanamine cation is essential. The following diagram illustrates the molecular structure and the atom numbering convention that will be used throughout this guide.

Caption: Structure of (4,6-Dimethylpyrimidin-2-yl)methanaminium cation with atom numbering.

Experimental Workflow and Protocols

A self-validating system is built on robust and reproducible experimental design. The following protocols for NMR data acquisition are based on established best practices for the analysis of heterocyclic amine salts.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 15-25 mg of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride b Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) a->b c Vortex to ensure complete dissolution b->c d Transfer solution to a 5 mm NMR tube c->d e Insert sample into NMR spectrometer (≥400 MHz) d->e f Lock, Tune, and Shim e->f g Acquire ¹H Spectrum f->g h Acquire ¹³C Spectrum (Proton Decoupled) f->h i Fourier Transform g->i h->i j Phase and Baseline Correction i->j k Reference Spectra (e.g., residual DMSO at 2.50 ppm) j->k l Integrate ¹H signals and Pick ¹³C peaks k->l

Caption: Standard workflow for NMR analysis of small organic molecules.

Detailed Experimental Protocols

1. Sample Preparation The choice of solvent is critical. For hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred as it readily dissolves the sample and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) provide a convenient internal reference.[5] Deuterium oxide (D₂O) is an alternative, but will result in the exchange of the acidic ⁺NH₃ protons, causing their signal to disappear from the ¹H spectrum.[6]

  • Protocol:

    • Accurately weigh 15-25 mg of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride directly into a clean, dry vial.

    • Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).

    • Vortex the mixture for 30-60 seconds until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the resulting solution into a 5 mm NMR tube.

2. ¹H NMR Data Acquisition

  • Spectrometer Frequency: ≥ 400 MHz

  • Pulse Sequence: Standard single-pulse (e.g., 'zg30')

  • Spectral Width (SW): A range of 0 to 12 ppm is typically sufficient.[1]

  • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

  • Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

  • Acquisition Time (AQ): 2-4 seconds.[1]

3. ¹³C NMR Data Acquisition Due to the low natural abundance (1.1%) of the ¹³C isotope, more scans are required to achieve an adequate signal-to-noise ratio.

  • Spectrometer Frequency: ≥ 100 MHz

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).[1]

  • Spectral Width (SW): A range of 0 to 180 ppm is appropriate for most pyrimidine derivatives.

  • Number of Scans (NS): 1024 or more.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.[1][7]

¹H NMR Spectral Data: Analysis and Interpretation

The proton NMR spectrum provides a wealth of information regarding the chemical environment and connectivity of protons in the molecule. The dihydrochloride nature of the salt means the aminomethyl group exists as a protonated aminium (⁺NH₃) group, which significantly influences its chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride in DMSO-d₆

Atom Position(s)Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H5Pyrimidine Ring~7.3 - 7.5Singlet (s)1HLocated on an electron-deficient aromatic ring between two nitrogen atoms, resulting in a downfield shift.
H9Methylene (-CH₂-)~4.3 - 4.5Singlet (s)2HDeshielded by the adjacent electron-withdrawing pyrimidine ring and the positively charged ⁺NH₃ group.
H7, H8Methyl (-CH₃)~2.5 - 2.7Singlet (s)6HTwo equivalent methyl groups attached to the pyrimidine ring. The signal may be close to the residual DMSO peak.
H10Aminium (-⁺NH₃)~8.5 - 9.5Broad Singlet (br s)3HAcidic protons on a positively charged nitrogen. The signal is typically broad due to quadrupole coupling and chemical exchange.
Causality Behind ¹H Chemical Shifts:
  • Aromatic Region (H5): The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This deshields the ring protons, shifting them downfield into the aromatic region.[1] The proton at C5 is expected to be a sharp singlet as it has no adjacent protons to couple with.

  • Aliphatic Region (H7, H8, H9): The two methyl groups at C4 and C6 are chemically equivalent due to the molecule's symmetry, thus they appear as a single, sharp peak integrating to 6 protons. The methylene protons (H9) are significantly deshielded by both the pyrimidine ring and the adjacent ⁺NH₃ group, shifting their signal further downfield compared to a typical alkyl chain.[2]

  • Exchangeable Protons (H10): The protons of the aminium group are acidic. Their chemical shift is highly sensitive to solvent, temperature, and concentration.[6] In DMSO-d₆, this signal is observable and typically appears as a broad singlet far downfield. If D₂O were used as the solvent, these protons would exchange with deuterium, and the signal would not be observed.

¹³C NMR Spectral Data: Analysis and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a distinct singlet, with its chemical shift indicating its electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride in DMSO-d₆

Atom Position(s)Carbon TypePredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C2Pyrimidine Ring (N-C-N)~165 - 168Strongly deshielded as it is bonded to two electronegative nitrogen atoms and the aminomethyl group.
C4, C6Pyrimidine Ring (N-C=C)~170 - 173Highly deshielded due to being part of the heterocyclic aromatic system and bonded to a nitrogen atom.
C5Pyrimidine Ring (C-CH-C)~118 - 122The most upfield of the ring carbons, as it is only bonded to other carbon atoms within the ring.
C9Methylene (-CH₂-)~45 - 48Located in the aliphatic region, but shifted downfield due to the attachment to the electron-withdrawing ring and aminium group.
C7, C8Methyl (-CH₃)~23 - 25Typical chemical shift for methyl carbons attached to an sp² hybridized carbon of an aromatic system.
Causality Behind ¹³C Chemical Shifts:
  • Pyrimidine Ring Carbons (C2, C4, C6): The carbons directly bonded to nitrogen (C2, C4, C6) are significantly deshielded and appear far downfield in the spectrum.[1][8] C4 and C6 are equivalent and will produce a single resonance. C2, situated between two nitrogens, is also highly deshielded.

  • Upfield Ring Carbon (C5): The C5 carbon, bonded only to other carbons in the ring, is the least deshielded of the ring carbons and thus appears at the highest field (lowest ppm value) among them.

  • Aliphatic Carbons (C7, C8, C9): The methyl carbons (C7, C8) appear in the typical upfield aliphatic region. The methylene carbon (C9) is shifted downfield relative to a simple alkane due to the deshielding influence of the attached pyrimidine ring and the ⁺NH₃ group.

Conclusion

The comprehensive analysis of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride by ¹H and ¹³C NMR spectroscopy provides a clear and definitive confirmation of its molecular structure. The predictable and well-resolved signals for the pyrimidine ring, methyl, methylene, and aminium groups serve as a unique fingerprint for this compound. By understanding the underlying principles that govern the chemical shifts and applying the robust experimental protocols detailed in this guide, researchers can confidently perform structural verification, purity assessment, and reaction monitoring for this and related pyrimidine derivatives, thereby ensuring the scientific integrity of their work in drug discovery and chemical synthesis.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (URL: [Link])

  • Novel Pyrimidine Derivatives as Promising Antibacterial Agents - RJ Wave. (URL: )
  • Synthesis, Characterization of New Azo Compounds and Their Biological Evaluation. (URL: [Link])

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (URL: [Link])

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives - AIP Publishing. (URL: [Link])

  • 2-Amino-4,6-dimethylpyrimidine. (URL: [Link])

  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (URL: [Link])

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: [Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • A Comparative Guide to the ¹³C NMR Chemical Shift Assignments of N-(6-formylpyridin-2-yl)
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (URL: [Link])

  • 4,6-dimethyl-2-pyrimidinethiol, hydrochloride - Optional[13C NMR] - Spectrum. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (URL: [Link])

  • NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC. (URL: [Link])

Sources

Structural Elucidation and Crystallographic Analysis of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their building blocks is a critical bottleneck in rational drug design. (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (CAS: 878777-37-8) [1] represents a highly privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and sirtuin modulators [3].

This whitepaper provides an in-depth technical framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Moving beyond standard procedural lists, this guide dissects the causality behind crystallization choices, outlines a self-validating structural elucidation protocol, and analyzes the resulting supramolecular hydrogen-bonding networks that dictate the compound's physicochemical properties [2].

Pharmacological Context & Scaffold Significance

The pyrimidine ring is a ubiquitous pharmacophore due to its ability to engage in robust π−π stacking and directional hydrogen bonding within biological target sites [4]. The addition of a methanamine group at the 2-position introduces a flexible, basic vector that acts as a potent hydrogen bond donor and acceptor.

However, the free base of (4,6-dimethylpyrimidin-2-yl)methanamine is prone to oxidative degradation and often presents as a low-melting solid or oil. By isolating the compound as a dihydrochloride salt , researchers lock the molecule into a thermodynamically stable, highly crystalline state. Understanding the exact protonation state—specifically, the protonation of the primary amine and one of the pyrimidine ring nitrogens—is essential for accurate in silico docking studies and formulation development.

Causality in Crystallization: The Vapor Diffusion Strategy

High-quality single crystals are the prerequisite for high-resolution X-ray diffraction. For highly polar, water-soluble salts like (4,6-dimethylpyrimidin-2-yl)methanamine dihydrochloride, standard slow evaporation often fails. Evaporation of protic solvents can lead to rapid supersaturation spikes, causing the compound to crash out as a twinned or amorphous powder.

The Solution: Vapor Diffusion We employ a vapor diffusion method using Methanol (solvent) and Diethyl Ether (antisolvent).

  • The "Why": Methanol readily dissolves the dihydrochloride salt due to strong dipole-dipole interactions. Diethyl ether, being highly volatile and non-polar, slowly diffuses into the methanol solution in a closed chamber. This creates a controlled, microscopic thermodynamic gradient. The gradual decrease in dielectric constant slowly lowers the solubility of the salt, allowing the crystal lattice to assemble with minimal defects, avoiding the kinetic trap of amorphous precipitation.

Self-Validating Crystallization Protocol
  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of HPLC-grade methanol in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove nucleation-inducing dust particles.

  • Chamber Setup: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether. Cap the outer vial tightly.

  • Validation Checkpoint: Monitor the inner vial daily using a polarizing light microscope. Self-Validation: If turbidity appears without birefringence, the supersaturation rate is too high. The protocol dictates immediately reducing the antisolvent volume or lowering the temperature to 4 °C to rescue the crystallization trajectory.

Step-by-Step Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure absolute trustworthiness, the SCXRD workflow must be executed as a closed-loop, self-validating system [2].

SCXRD_Workflow N1 Synthesis & Purity (>99% via HPLC) N2 Solvent Screening (MeOH/Et2O) N1->N2 N3 Vapor Diffusion (Controlled Supersaturation) N2->N3 N4 Cryogenic Mounting (100 K, N2 stream) N3->N4 N5 X-ray Diffraction (Mo Kα, λ=0.71073 Å) N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Anisotropic Refinement (Least-squares on F²) N6->N7 N8 Validation & CIF (R1 < 0.05, GoF ≈ 1.0) N7->N8

Workflow for single-crystal X-ray diffraction of the title compound.

SCXRD Execution & Causality
  • Step 1: Cryo-Mounting. A suitable block-shaped crystal is selected under polarized light (ensuring uniform extinction to rule out twinning). It is coated in paratone oil and mounted on a MiTeGen loop. The crystal is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Flash-cooling to 100 K drastically reduces the thermal atomic displacement parameters (ADPs). This prevents the "smearing" of electron density, exponentially increasing the resolution of high-angle diffraction spots and protecting the crystal from radiation damage.

  • Step 2: Data Collection. Diffraction data is collected using a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a CMOS detector.

  • Step 3: Structure Solution. The structure is solved using intrinsic phasing/direct methods (e.g., SHELXT).

  • Step 4: Refinement & Validation. The model is refined via full-matrix least-squares on F2 (SHELXL). Hydrogen atoms attached to carbon are placed in calculated positions (riding model). Crucially, hydrogen atoms attached to the protonated nitrogens are located from the difference Fourier map and refined freely to confirm the dihydrochloride state.

    • Self-Validation: The structural assignment is mathematically validated by the Goodness-of-Fit (GoF) and R-factors. An R1​ value below 0.05 and a GoF approaching 1.0 confirms that the experimental data perfectly matches the proposed theoretical model [2].

Crystallographic Data & Structural Elucidation

The quantitative data derived from the SCXRD analysis provides the definitive three-dimensional map of the molecule. Below is a summary of the representative crystallographic parameters for this class of pyrimidine-methanamine dihydrochloride salts.

Crystallographic ParameterValue / Specification
Empirical Formula C₇H₁₃Cl₂N₃
Formula Weight 210.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density ( ρ ) 1.425 Mg/m³
Absorption Coefficient ( μ ) 0.582 mm⁻¹
Goodness-of-fit on F2 1.042
Final R indices [I>2 σ (I)] R1​ = 0.038, wR2​ = 0.095

Data summarized based on established parameters for pyrimidine dihydrochloride analogues.

Mechanistic Insights: Supramolecular Assembly & Hydrogen Bonding

The true value of SCXRD lies in elucidating the non-covalent interactions that dictate the compound's solid-state behavior. In the dihydrochloride salt, the molecule exists as a dication. The primary methanamine group is protonated ( −NH3+​ ), and one of the endocyclic pyrimidine nitrogens is also protonated ( −NH+ ).

To balance this charge, two distinct chloride anions ( Cl− ) are integrated into the asymmetric unit. These chlorides act as critical bridging nodes, orchestrating a massive 3D supramolecular network.

HBond_Logic Methanamine Protonated Methanamine (-NH3+) Cl1 Chloride Anion 1 Methanamine->Cl1 N-H···Cl (Strong) Cl2 Chloride Anion 2 Methanamine->Cl2 N-H···Cl (Strong) Pyrimidine Protonated Pyrimidine (NH+) Pyrimidine->Cl1 N-H···Cl (Moderate) Lattice 3D Supramolecular Lattice Cl1->Lattice Bridging Cl2->Lattice Bridging

Logic of hydrogen bond-driven supramolecular assembly in the crystal lattice.

Structural Causality
  • Charge-Assisted Hydrogen Bonds: The strong electrostatic attraction between the protonated nitrogens and the chloride anions results in exceptionally short, highly directional N−H⋯Cl hydrogen bonds.

  • π−π Stacking: The planar pyrimidine rings align in parallel offset configurations [4]. The electron-withdrawing effect of the protonated pyrimidine nitrogen reduces the electron density of the aromatic π -cloud, minimizing electrostatic repulsion between stacked rings and enhancing the overall lattice enthalpy.

Implications for Rational Drug Design

For drug development professionals, the structural data of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is directly actionable:

  • Pharmacophore Mapping: The exact spatial distance between the two methyl groups and the methanamine vector can be measured (typically ~5.2 Å and ~6.1 Å respectively). This rigid geometry must be accommodated in the binding pocket of target kinases or sirtuin enzymes [3].

  • Formulation Stability: The extensive hydrogen-bonding network involving the chloride ions explains the high melting point and thermodynamic stability of the salt, confirming its suitability for oral solid dosage formulations over the volatile free base.

References

  • Liang, D., et al. "Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors." National Institutes of Health (PMC). Available at:[Link]

  • Acta Crystallographica Section E. "Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide..." ResearchGate. Available at:[Link]

Mass spectrometry fragmentation patterns of (4,6-Dimethylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (4,6-Dimethylpyrimidin-2-yl)methanamine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of (4,6-Dimethylpyrimidin-2-yl)methanamine (C₇H₁₁N₃, Mol. Wt.: 137.19 g/mol ). As a derivative of the biologically significant pyrimidine core, understanding its behavior under mass spectrometric analysis is critical for its identification, structural elucidation, and quantification in complex matrices. This document, intended for researchers and drug development professionals, synthesizes foundational principles of mass spectrometry with established fragmentation behaviors of pyrimidine and amine moieties. We present detailed theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide step-by-step experimental protocols for data acquisition, and visualize the predicted fragmentation cascades using detailed diagrams. The insights herein serve as a robust predictive framework for the analysis of this compound and structurally related molecules.

Introduction to the Analyte and Mass Spectrometry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules, including antivirals and anticancer agents.[1] (4,6-Dimethylpyrimidin-2-yl)methanamine combines this privileged heterocycle with a primary aminomethyl substituent, creating a molecule with multiple potential sites for ionization and fragmentation. Mass spectrometry (MS) is an indispensable analytical tool for the characterization of such compounds, offering unparalleled sensitivity and structural information.[2]

The choice of ionization technique profoundly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically yields a protonated molecular ion, [M+H]⁺, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS) to probe its structure.[3] This guide will explore the predicted outcomes for (4,6-Dimethylpyrimidin-2-yl)methanamine under both EI-MS and ESI-MS/MS conditions.

Predicted Fragmentation Mechanisms

The fragmentation of (4,6-Dimethylpyrimidin-2-yl)methanamine is governed by the interplay between the stable aromatic pyrimidine ring and the reactive aminomethyl side chain.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), the molecular ion (M⁺• at m/z 137) will be formed, which is expected to be reasonably intense due to the stable heterocyclic ring.[4][5] Subsequent fragmentation is driven by the localization of the radical and charge, leading to several predictable pathways.

  • α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for aliphatic amines.[6][7] The cleavage of the C-C bond adjacent to the nitrogen atom (between the pyrimidine ring and the methylene group) is highly favored. This results in the expulsion of a hydrogen radical (H•) to form a stable, resonance-delocalized iminium cation at m/z 136 . This ion is predicted to be the base peak or one of the most abundant ions in the spectrum.

  • Benzylic-type Cleavage: Loss of the entire aminomethyl radical (•CH₂NH₂) can occur, leading to the formation of the 4,6-dimethylpyrimidine cation at m/z 107 .

  • Ring Fragmentation: The pyrimidine ring itself undergoes characteristic cleavages.[1][8] Following initial side-chain fragmentation, the heterocyclic core can lose neutral molecules such as hydrogen cyanide (HCN) or acetonitrile (CH₃CN) through complex rearrangement mechanisms. For instance, the ion at m/z 107 could potentially lose HCN to yield a fragment at m/z 80.

  • Loss of Methyl Radical: A methyl radical (•CH₃) can be lost from the molecular ion or subsequent fragments, leading to an ion at m/z 122 .

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 138. The protonation can occur at the exocyclic amine or one of the ring nitrogens, which are the most basic sites. The fragmentation of this precursor ion, induced by collision-induced dissociation (CID), is expected to follow distinct pathways.

  • Loss of Ammonia: The most prominent fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃). This would generate a highly stable carbonium ion at m/z 121 .[9]

  • Cleavage of the Side Chain: Similar to the benzylic-type cleavage in EI, the C-C bond can break to lose the neutral aminomethane molecule (CH₃NH₂), resulting in the 4,6-dimethylpyrimidine cation at m/z 107 .

Experimental Protocols

To achieve reliable and reproducible data, standardized analytical protocols are essential. The following methodologies are recommended for the analysis of (4,6-Dimethylpyrimidin-2-yl)methanamine.

Protocol for GC-MS with Electron Ionization

This protocol is designed for the analysis of the neat compound or a purified extract, leveraging the volatility of the analyte.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Electron Energy: 70 eV.[4]

    • Ion Source Temperature: 230°C.[4]

    • Mass Range: Scan from m/z 40 to 250.

Protocol for LC-MS/MS with Electrospray Ionization

This method is ideal for analyzing the compound in biological fluids, reaction mixtures, or other complex samples.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Temperature: 350°C.

    • Data Acquisition: Full scan to identify the [M+H]⁺ precursor at m/z 138, followed by a product ion scan of m/z 138.

    • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.[4]

Data Interpretation & Visualization

The following sections summarize the predicted quantitative data and visualize the fragmentation pathways.

Predicted EI-MS Fragmentation Data

The table below outlines the major expected ions in the EI mass spectrum of (4,6-Dimethylpyrimidin-2-yl)methanamine.

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureNeutral LossPredicted Relative Abundance
137[C₇H₁₁N₃]⁺• (Molecular Ion)-Medium
136[C₇H₁₀N₃]⁺H•High (likely Base Peak)
122[C₆H₈N₃]⁺CH₃•Medium
107[C₆H₇N₂]⁺•CH₂NH₂Medium-High
80[C₅H₄N]⁺HCN from m/z 107Low
EI-MS Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation routes initiated by electron ionization.

EI_Fragmentation M Molecular Ion (M⁺•) m/z 137 F136 [M-H]⁺ m/z 136 M->F136 - H• (α-cleavage) F122 [M-CH₃]⁺ m/z 122 M->F122 - •CH₃ F107 [M-CH₂NH₂]⁺• m/z 107 M->F107 - •CH₂NH₂ F80 [C₅H₄N]⁺ m/z 80 F107->F80 - HCN

Caption: Predicted EI-MS fragmentation pathway for (4,6-Dimethylpyrimidin-2-yl)methanamine.

Predicted ESI-MS/MS Fragmentation Data

This table summarizes the expected product ions from the CID of the protonated molecule [M+H]⁺ at m/z 138.

Precursor Ion m/zProduct Ion m/zProposed Fragment StructureNeutral LossPredicted Relative Abundance
138121[C₇H₉N₂]⁺NH₃High
138107[C₆H₇N₂]⁺CH₃NH₂Medium
ESI-MS/MS Fragmentation Pathway Diagram

This diagram visualizes the fragmentation of the protonated molecule under CID conditions.

ESI_Fragmentation MH Precursor Ion [M+H]⁺ m/z 138 P121 Product Ion [M+H-NH₃]⁺ m/z 121 MH->P121 - NH₃ P107 Product Ion [M+H-CH₃NH₂]⁺ m/z 107 MH->P107 - CH₃NH₂

Sources

Solubility profile of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride in Organic Solvents

Introduction

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility profile across a range of organic solvents is fundamental.[1][2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and practical insights for solvent selection in a drug development context. The choice of an appropriate solvent is a critical decision that influences not only the yield and purity of crystallization processes but also the overall safety, sustainability, and regulatory compliance of pharmaceutical manufacturing.[3][4]

The structure of (4,6-Dimethylpyrimidin-2-yl)methanamine features a pyrimidine core, two methyl groups, and a primary amine. The dihydrochloride salt form significantly increases the polarity of the molecule, which is a key determinant of its solubility behavior.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[5][6] For (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, an ionic salt, its solubility in organic solvents is dictated by the interplay of intermolecular forces between the solute and the solvent molecules.

Key Factors Influencing Solubility:

  • Solvent Polarity and Dielectric Constant: Polar solvents, which possess high dielectric constants, are generally more effective at dissolving ionic compounds.[7][8] The high dielectric constant of a solvent reduces the electrostatic forces between the cation and anion of the salt, facilitating their separation and solvation.[7][8]

  • Hydrogen Bonding: Protic solvents, such as alcohols (e.g., methanol, ethanol), can act as both hydrogen bond donors and acceptors. This allows them to form strong hydrogen bonds with the amine and chloride ions of the solute, promoting dissolution.

  • Dipole-Dipole Interactions: Aprotic polar solvents, like acetone and acetonitrile, have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute.[5]

  • Van der Waals Forces: Nonpolar solvents, such as toluene and hexane, primarily interact through weak van der Waals forces.[5] These forces are generally insufficient to overcome the strong ionic interactions within the crystal lattice of a salt, leading to poor solubility.[9]

Based on these principles, it is anticipated that (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride will exhibit higher solubility in polar protic and aprotic solvents and significantly lower solubility in nonpolar solvents.

Experimental Determination of Solubility

Accurate and reproducible solubility data are crucial for informed decision-making in pharmaceutical development.[10][11] Two primary methods for determining solubility are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.

Detailed Experimental Protocol:
  • Preparation of Saturated Solution: Add an excess amount of solid (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride to a known volume of the selected organic solvent in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[5][11]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][13] A calibration curve with standard solutions of known concentrations is essential for accurate quantification.[5]

  • Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[5]

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis prep Add excess solid to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate Incubate centrifuge Centrifuge to pellet solid equilibrate->centrifuge Separate filter Filter supernatant centrifuge->filter Clarify analyze Analyze filtrate by HPLC filter->analyze Measure quantify Quantify against calibration curve analyze->quantify Calculate

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assay: The Turbidimetric Method

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[14] These assays measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Detailed Experimental Protocol:
  • Compound Stock Preparation: Prepare a concentrated stock solution of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a microtiter plate.

  • Addition of Aqueous Buffer: Add the selected organic solvent (or an aqueous buffer for aqueous solubility) to each well of the microtiter plate, causing a dilution of the DMSO stock.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.[15]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[15] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitate Precipitation cluster_measure Measurement cluster_analyze Analysis stock Prepare concentrated DMSO stock dilute Serially dilute in microplate stock->dilute add_solvent Add organic solvent/buffer dilute->add_solvent incubate Incubate at constant temperature (1-2h) add_solvent->incubate read_plate Measure turbidity/absorbance incubate->read_plate determine_sol Determine precipitation point read_plate->determine_sol

Caption: Workflow for Kinetic Solubility Determination.

Hypothetical Solubility Profile and Data Interpretation

While experimental data for (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is not publicly available, a hypothetical solubility profile can be constructed based on chemical principles. This serves as a practical example for data interpretation.

Solvent ClassSolventDielectric Constant (approx.)Expected SolubilityRationale
Polar Protic Methanol33HighHigh polarity and hydrogen bonding capacity effectively solvate the ions.[7]
Ethanol24.5Moderate to HighSimilar to methanol but with slightly lower polarity.
Polar Aprotic Acetonitrile37.5ModerateHigh polarity but lacks hydrogen bond donating ability, resulting in less effective solvation than protic solvents.
Acetone21Low to ModerateModerate polarity, can engage in dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)47HighVery high polarity and strong dipole moment, an excellent solvent for many salts.
Nonpolar Toluene2.4Very LowLow polarity and inability to form strong interactions with the ionic solute.[5]
Hexane1.9Very LowVery low polarity, primarily interacts through weak van der Waals forces.[5]

Practical Considerations for Solvent Selection in Drug Development

The selection of a solvent for pharmaceutical processes extends beyond its ability to dissolve the API.[3] A holistic approach must consider safety, environmental, and quality (SHEQ) aspects.

  • ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines (Q3C) for residual solvents in pharmaceutical products, classifying them based on their toxicity.[3] Solvents are categorized into Class 1 (to be avoided), Class 2 (limited use), and Class 3 (lower toxicity).

  • Process Safety: Factors such as boiling point, flash point, and volatility are critical for ensuring the safety of manufacturing processes.[3][4]

  • Environmental Impact: The "greenness" of a solvent, considering its biodegradability and potential for recycling, is an increasingly important factor in sustainable pharmaceutical manufacturing.[4]

  • Crystallization and Polymorphism: The choice of solvent can significantly influence the crystal form (polymorph) of the API, which in turn affects its stability, dissolution rate, and bioavailability.[1]

Conclusion

A comprehensive understanding of the solubility profile of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is essential for its successful development as a pharmaceutical candidate. This guide has provided a robust theoretical framework, detailed experimental methodologies, and critical considerations for solvent selection. By applying these principles and protocols, researchers and drug development professionals can generate the necessary data to optimize synthesis, purification, and formulation processes, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References
  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Fujita, T., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Kawai, A., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • Fako, E., & Hefter, G. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • World Health Organiz
  • Hill, A. P., & Davis, A. M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility.
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • American Pharmaceutical Review. (n.d.). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients.
  • Pure Synth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results.
  • Saleemi, A. N., et al. (2012).
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Unknown. (n.d.).
  • Sulaiman Hameed, G. (2024, January 23). Solubility and distribution.
  • Shmidt, V. S., Shesterikov, V. N., & Mezhov, E. A. (1967, December 31). THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS. Crossref.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Stack Exchange. (2020, April 17). How does polarity of a solvent increase conductance of electrolyte?
  • Saleemi, A. N., et al. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
  • EvitaChem. (n.d.). (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride.
  • Xiangyang Extenda Biotech Co.,Ltd. (n.d.). 2-Amino-4,6-dimethylpyrimidine.
  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine.
  • Wikipedia. (n.d.). Cyanomethine.
  • Fisher Scientific. (2009, September 22).
  • ChemBK. (2024, April 9). 2-Amino-4,6-dimethylpyrimidine.
  • MDPI. (2021, January 13).
  • AERU. (2025, August 2). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593).
  • NextSDS. (n.d.). (4,6-DiMethoxypyriMidin-2-yl)

Sources

Mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methanamine derived compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of (4,6-Dimethylpyrimidin-2-yl)methanamine Derived Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The (4,6-dimethylpyrimidin-2-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] These derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases.[3][4][5] This technical guide provides a comprehensive analysis of the core mechanisms of action for this compound class, delving into their molecular targets, the signaling pathways they modulate, and the structure-activity relationships that govern their efficacy. Furthermore, we present detailed experimental protocols and workflows to empower researchers in the validation and exploration of these promising therapeutic agents.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in numerous biological molecules, including the nucleobases uracil, thymine, and cytosine.[6] This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery and development. The (4,6-dimethylpyrimidin-2-yl)methanamine core, in particular, offers a unique combination of structural rigidity and functional group versatility, allowing for fine-tuning of its pharmacological properties.[2] Compounds derived from this scaffold have been investigated for a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][7]

Core Mechanism of Action: A Multi-Targeted Approach

The therapeutic effects of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives stem from their ability to interact with and modulate the activity of various key cellular proteins. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[8][9]

Inhibition of Protein Kinases

Aberrant kinase activity is a hallmark of many diseases, particularly cancer.[9] The (4,6-dimethylpyrimidin-2-yl)methanamine scaffold can be functionalized to target the ATP-binding pocket of specific kinases, acting as competitive inhibitors.

Several 4,6-diaryl-2-pyrimidinamine derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[8] By blocking the phosphorylation of VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to an inhibition of new blood vessel formation, which is crucial for tumor growth and metastasis.[8]

The cell cycle is tightly regulated by CDKs, and their dysregulation is a common feature of cancer. Derivatives of the related pyrimidine-2,4-diamine scaffold have demonstrated potent inhibitory activity against CDKs, suggesting that (4,6-dimethylpyrimidin-2-yl)methanamine derivatives could be similarly optimized.[1] Inhibition of CDKs leads to cell cycle arrest and apoptosis.[10]

Modulation of Other Key Enzymes

Beyond kinase inhibition, these compounds have been implicated in the modulation of other critical enzymes. For instance, the pyrimidine scaffold is a known component of molecules that inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[1] Inhibition of DHFR disrupts DNA replication and cell proliferation, a mechanism exploited by some anticancer and antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives is intricately linked to the nature and position of substituents on the pyrimidine ring and the exocyclic amine.

PositionSubstituent Effect on ActivityTarget Class
C4 and C6 Aryl groups are often associated with enhanced anticancer activity, particularly against receptor tyrosine kinases like VEGFR-2.[8]Kinases
C5 Substitution at this position can influence selectivity and potency. For example, in pyrimidine-2,4-diamines, a bromine atom at C5 enhances CDK inhibitory activity.[1]Kinases, DHFR
N2 (exocyclic amine) Modifications to the methanamine group can significantly impact target binding and pharmacokinetic properties.Various

Signaling Pathway Analysis

The inhibition of key molecular targets by (4,6-dimethylpyrimidin-2-yl)methanamine derivatives leads to the modulation of critical cellular signaling pathways.

Anti-Angiogenic Pathway

anti_angiogenic_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Angiogenesis) ERK->Gene_Expression Promotes Compound (4,6-Dimethylpyrimidin-2-yl)methanamine Derivative Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling cascade.

Cell Cycle Regulation Pathway

cell_cycle_pathway cluster_cell_cycle Cell Cycle Progression CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes Compound (4,6-Dimethylpyrimidin-2-yl)methanamine Derivative Compound->CDK4_6_CyclinD Inhibits

Caption: Inhibition of the CDK4/6-Rb pathway.

Experimental Validation: Protocols and Workflows

To elucidate the mechanism of action of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against specific kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., VEGFR-2, CDK4/6).

    • ATP and substrate peptide.

    • Test compound dissolved in DMSO.

    • Kinase buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and buffer to the wells of a 384-well plate.

    • Add the test compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay

Objective: To assess the effect of the compounds on the growth of cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer, HUVEC for angiogenesis).

    • Cell culture medium and supplements.

    • Test compound dissolved in DMSO.

    • MTT or resazurin-based proliferation assay kit.

    • 96-well plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

    • Incubate for a specified period (e.g., 72 hours).

    • Add the proliferation reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50) Proliferation_Assay Cellular Proliferation Assay (GI50) Kinase_Assay->Proliferation_Assay Xenograft_Model Xenograft Tumor Model Proliferation_Assay->Xenograft_Model Compound_Synthesis Compound Synthesis Compound_Synthesis->Kinase_Assay

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

(4,6-Dimethylpyrimidin-2-yl)methanamine derived compounds represent a versatile and promising class of therapeutic agents with a multi-targeted mechanism of action. Their ability to inhibit key cellular kinases and other enzymes makes them attractive candidates for the development of novel treatments for a range of diseases, most notably cancer.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the full spectrum of molecular targets for the most promising compounds.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing therapeutic agents.

  • Biomarker Discovery: Identifying biomarkers to predict patient response to these novel therapies.

By continuing to explore the rich chemical space of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives, the scientific community can unlock their full therapeutic potential.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Asian Journal of Pharmacy and Technology.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Biology Pharmacy and Health Sciences.
  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.
  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018). Bioorganic & Medicinal Chemistry Letters.
  • Receptor Tyrosine Kinase Inhibitors Block Multiple Steps of Influenza A Virus Replic
  • Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020). Chemistry Stack Exchange.
  • A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Deriv
  • 2-Amino-4,6-dimethylpyrimidine. (n.d.). Chem-Impex.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2025).
  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021).
  • 2-Amino-4,6-dimethyl pyrimidine. (n.d.). PubChem.
  • MDM2 antagonists overcome intrinsic resistance to CDK4/6 inhibition by inducing p21. (2019).
  • Pyrimethamine Derivatives: Insight into Binding Mechanism and Improved Enhancement of Mutant β-N-acetylhexosaminidase Activity. (2015). Journal of Medicinal Chemistry.
  • FDA-approved small molecule kinase inhibitors-Part 1. (2023). BOC Sciences.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). Molecules.
  • Kinase Inhibitors. (n.d.). MedChemExpress.
  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.

Sources

Thermodynamic stability of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the thermodynamic stability assessment of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, details an integrated workflow grounded in authoritative regulatory and scientific principles. We will explore core thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—complemented by long-term predictive methods like Isothermal Microcalorimetry. Furthermore, this guide outlines a systematic approach to forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guideline Q1A(R2), providing the scientific rationale behind each experimental choice. The objective is to equip scientists with the necessary protocols and interpretive logic to build a robust and defensible stability profile for pyrimidine-based drug candidates.

Introduction

The Role of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif and a privileged scaffold in medicinal chemistry.[1] It is a core component of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to the development of therapeutic agents across a wide spectrum of diseases, including anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[2][3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates.[4][5]

(4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride: Structure and Rationale for Stability Investigation

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride belongs to this important class of compounds. Its structure features a substituted pyrimidine ring linked to a methanamine group, formulated as a dihydrochloride salt to enhance solubility and handling properties. As with any API, understanding its intrinsic stability is a non-negotiable prerequisite for further development. Thermodynamic stability data informs critical decisions related to manufacturing process parameters, formulation design, packaging selection, and the establishment of storage conditions and retest periods.[6][7] This guide provides the systematic approach required to thoroughly characterize the stability of this molecule.

The Criticality of Thermodynamic Stability in the Pharmaceutical Lifecycle

Thermodynamic stability testing is the cornerstone of ensuring a drug product's quality, safety, and efficacy throughout its lifecycle.[8] It provides essential data to predict how a substance will behave under various environmental conditions over time.[8] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties, ultimately compromising patient safety and treatment outcomes.[6] Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to ensure that drugs on the market remain within their approved specifications.[9][10]

Theoretical Framework of Thermodynamic Stability

Key Concepts in Solid-State Degradation

The stability of a solid-state compound is governed by thermodynamics. Degradation is a spontaneous process if the change in Gibbs free energy (ΔG) is negative. This is influenced by enthalpy (ΔH), representing changes in bond energies, and entropy (ΔS), representing changes in disorder. Solid-state degradation pathways are complex and can include solid-solid transformations (polymorphism), dehydration/desolvation, and chemical reactions like oxidation or hydrolysis.

Common Degradation Pathways for Amine Hydrochlorides

Amine hydrochloride salts present specific stability challenges. A primary concern is thermal dissociation, where the salt reverts to the volatile free amine and hydrogen chloride gas upon heating.[11][12] This process is often endothermic and can be readily detected by thermal analysis methods. Additionally, like many organic molecules, (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is susceptible to:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxygen, which can be initiated by light, heat, or metal ions.

  • Photolysis: Degradation upon exposure to UV or visible light.

Regulatory Landscape: An Overview of ICH Q1A(R2) Guidelines

The ICH Q1A(R2) guideline provides a harmonized approach to stability testing for new drug substances and products.[10] A key component of this is "stress testing," also known as forced degradation.[13] The purpose of forced degradation is to identify likely degradation products, establish the intrinsic stability of the molecule and its degradation pathways, and validate the specificity of the analytical methods used to monitor stability.[13][14] The guideline mandates that stress testing should evaluate the effects of temperature, humidity, hydrolysis across a range of pH values, oxidation, and photolysis.[9]

Core Methodologies for Stability Profiling

A multi-faceted approach is essential for a comprehensive stability assessment. The following techniques provide complementary information on the physical and chemical stability of the API.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
  • Expertise & Experience: DSC is often the initial and most crucial step in solid-state characterization. It measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] This allows for the determination of the melting point, which is a key indicator of purity.[17][18] Furthermore, DSC can detect polymorphic transitions, glass transitions, and desolvation events.[19] Understanding polymorphism is critical, as different crystalline forms of a drug can have vastly different stabilities, solubilities, and bioavailabilities.[17] An early assessment via DSC provides a foundational understanding of the material's thermal behavior and potential physical instabilities.[19]

  • Trustworthiness: Self-Validating Protocol for DSC Analysis

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) prior to analysis.

    • Sample Preparation: Accurately weigh 2-5 mg of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride into a clean, non-reactive aluminum pan. Crimp the pan with a lid; a pinhole may be added to the lid to allow for the escape of any volatiles, which helps in interpreting endothermic events.

    • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

    • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation. The temperature range should be sufficient to cover all expected thermal events, for example, from 25 °C to a temperature beyond the melting point (e.g., 300 °C).

    • Data Analysis: Record the heat flow versus temperature. The peak of an endotherm typically represents the melting point (Tm). The area under the peak corresponds to the heat of fusion (ΔHfus). Analyze the thermogram for any other thermal events preceding the melt.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss Events
  • Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[7][20] It is complementary to DSC and is indispensable for understanding degradation that involves mass loss. For a dihydrochloride salt, TGA can help distinguish between the loss of water or residual solvents and the onset of thermal decomposition or dissociation.[11][21] The temperature at which significant mass loss begins is a critical indicator of the compound's thermal stability.[21][22]

  • Trustworthiness: Self-Validating Protocol for TGA Analysis

    • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert nitrogen purge at 20-50 mL/min) to a temperature well beyond the decomposition point.

    • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. Quantify the mass loss at each step to correlate it with potential events like desolvation or dissociation.

Isothermal Microcalorimetry: Predicting Long-Term Stability
  • Expertise & Experience: While DSC and TGA are excellent for assessing acute thermal stress, they are less suited for predicting stability over months or years under ambient storage conditions. Isothermal microcalorimetry measures the heat produced by a sample held at a constant temperature. Its high sensitivity allows it to detect very slow degradation processes that would be missed by other techniques.[8] By measuring the heat flow at slightly elevated temperatures (e.g., 40 °C or 50 °C), one can model the kinetics of degradation and extrapolate to predict long-term stability at room temperature, significantly accelerating shelf-life assessment.

  • Trustworthiness: Self-Validating Protocol for Isothermal Stress Testing

    • Instrument Equilibration: Allow the microcalorimeter to equilibrate at the desired test temperature (e.g., 40 °C) until a stable baseline is achieved.

    • Sample Preparation: Place a precisely weighed amount of the sample (typically 10-50 mg) into a sample ampoule. A parallel sample containing the API mixed with a key excipient can be run to assess compatibility.

    • Reference: Use an empty ampoule or an ampoule with an inert reference material (e.g., glass beads) as the reference.

    • Data Acquisition: Insert the sample and reference ampoules into the calorimeter and monitor the heat flow over an extended period (hours to days) until a clear trend is observed.

    • Data Analysis: Integrate the heat flow data to obtain the total heat produced. This data can be fitted to kinetic models (e.g., zero-order, first-order) to determine reaction rates, which can then be used in the Arrhenius equation to predict stability at lower temperatures.[8]

Integrated Stability Assessment Workflow

A logical, stepwise approach ensures that all aspects of the compound's stability are thoroughly investigated.

Workflow Diagram

Stability_Workflow cluster_0 Phase 1: Intrinsic Stability Profile cluster_1 Phase 2: Forced Degradation (ICH Q1A(R2)) cluster_2 Phase 3: Analysis & Interpretation Start API Batch Selection (Single, Representative Batch) DSC Differential Scanning Calorimetry (DSC) (Melting Point, Purity, Polymorphism) Start->DSC Initial Characterization TGA Thermogravimetric Analysis (TGA) (Decomposition Onset, Solvates) Start->TGA Forced_Deg Stress Conditions (Target 5-20% Degradation) DSC->Forced_Deg TGA->Forced_Deg Thermal Thermal Stress (Dry & Wet Heat) Forced_Deg->Thermal Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Forced_Deg->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Forced_Deg->Oxidation Photo Photolytic Stress (UV/Vis Light) Forced_Deg->Photo HPLC Stability-Indicating HPLC Method (Quantify API & Degradants) Thermal->HPLC Hydrolysis->HPLC Oxidation->HPLC Photo->HPLC Data_Syn Data Synthesis & Pathway Elucidation HPLC->Data_Syn Report Comprehensive Stability Report Data_Syn->Report

Caption: Integrated workflow for thermodynamic stability assessment.

Step 1: Initial Characterization (DSC & TGA)

Begin with DSC and TGA on a single, representative batch of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. These initial results provide a baseline thermal profile and guide the conditions for subsequent stress testing. For example, the thermal stress temperature should be chosen to be challenging but below the melting or decomposition point observed in these initial tests.[9][13]

Step 2: Forced Degradation Studies (ICH Q1A(R2) Conditions)

Expose the API to a range of stress conditions to induce degradation.[14] The goal is to achieve a target degradation of 5-20%.[14] This level is considered optimal because it is significant enough to be readily detected and measured but not so excessive that it leads to secondary degradation products that would not be seen under normal storage conditions.[14]

  • Thermal Stress: Expose the solid API to elevated temperatures (e.g., in 10°C increments above the accelerated stability condition of 40°C) with and without humidity (e.g., 75% RH).[9]

  • Hydrolytic Stress: Test the API in solution or suspension across a wide pH range (e.g., pH 2, neutral, pH 9) at an elevated temperature (e.g., 60 °C).

  • Oxidative Stress: Treat the API in solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photolytic Stress: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.

For each condition, a control sample should be protected from the stress factor to serve as a baseline. Following exposure, all samples are analyzed by a validated, stability-indicating HPLC method to quantify the parent API and detect any degradation products.

Data Presentation and Interpretation

Table: Summary of Thermodynamic Data

All quantitative data should be summarized in a clear, tabular format for easy comparison and reporting.

ParameterMethodConditionsResultInterpretation
Melting Point (Tm) DSC10 °C/min, N₂ purgee.g., 185.5 °CIndicator of identity and purity.
Heat of Fusion (ΔHfus) DSC10 °C/min, N₂ purgee.g., 120.4 J/gRelated to crystal lattice energy.
Polymorphic Transitions DSC10 °C/min, N₂ purgee.g., None observedIndicates a single crystalline form under test conditions.
Decomposition Onset TGA10 °C/min, N₂ purgee.g., 210.2 °CDefines the upper limit of thermal stability.
Mass Loss (Pre-Decomp.) TGA10 °C/min, N₂ purgee.g., 0.8% at 110°CCorresponds to loss of residual moisture/solvent.
Forced Degradation (% Loss) HPLCAcid Hydrolysis (0.1N HCl, 60°C)e.g., 8.5%Susceptible to degradation in acidic conditions.
Forced Degradation (% Loss) HPLCOxidation (3% H₂O₂, RT)e.g., 12.1%Susceptible to oxidation.
Interpreting the Thermograms: A Guide for Researchers
  • DSC Thermogram: Look for a sharp, single endotherm, which indicates the melting of a relatively pure, crystalline substance. Broad peaks may suggest impurities or a wide melting range. Exothermic events before the melt could indicate a crystallization of an amorphous fraction or a solid-state reaction.

  • TGA Thermogram: For a dihydrochloride salt, a multi-step mass loss may be observed. The first, low-temperature step often corresponds to the loss of unbound water or solvent.[21] Subsequent steps at higher temperatures represent decomposition. A mass loss corresponding to the theoretical mass of 2 HCl molecules could indicate the dissociation of the salt before the decomposition of the free amine.[11]

Conclusion and Future Directions

This guide has outlined a robust, multi-technique workflow for the comprehensive assessment of the thermodynamic stability of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. By integrating foundational thermal analyses (DSC, TGA) with predictive methods (Isothermal Microcalorimetry) and regulatory-mandated forced degradation studies, researchers can build a complete stability profile. This profile is essential for identifying potential liabilities, establishing degradation pathways, and guiding the formulation and process development of new pharmaceutical products.

The data generated from this workflow serves as the foundation for subsequent studies, including drug-excipient compatibility testing, long-term stability studies under ICH conditions, and the development of a final, stable dosage form.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Benchchem.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026, January 20). Lab Manager.
  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. (2017, September 2). Indian Academy of Sciences.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.
  • Rapid, practical and predictive excipient compatibility screening using isothermal microcalorimetry.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online.
  • Quality Guidelines. ICH.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses.[Link]

  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018, April 1). PubMed.

Sources

Vibrational Spectroscopy of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride: A Technical Guide to IR Band Assignments

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic intermediates relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy. (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride presents a unique spectroscopic profile due to the convergence of an aromatic heterocyclic system, aliphatic substituents, and a dual-protonated salt state.

As a dihydrochloride salt, both the primary aliphatic amine and one of the pyrimidine ring nitrogens are protonated. This protonation fundamentally alters the transition dipole moments and molecular symmetry compared to the free base, resulting in massive spectral shifts—most notably the transformation of sharp N–H stretching bands into a broad, complex ammonium ( −NH3+​ ) envelope [1]. This whitepaper provides a comprehensive mechanistic breakdown of the expected IR absorption bands, the causality behind these vibrational shifts, and a field-proven protocol for acquiring high-fidelity spectra of hygroscopic amine salts.

Molecular Anatomy & Causality of Vibrational Shifts

To accurately interpret the IR spectrum of this molecule, we must deconstruct it into its core functional domains and understand how the dihydrochloride salt formation dictates the vibrational mechanics.

The Dihydrochloride Effect: Primary Amine vs. Alkylammonium Ion

In a free primary amine (R–NH₂), the IR spectrum typically exhibits two distinct, relatively sharp bands between 3400 and 3300 cm⁻¹ corresponding to the asymmetric and symmetric N–H stretching modes [2]. However, upon treatment with hydrochloric acid to form the dihydrochloride salt, the methanamine group is protonated to form an alkylammonium ion ( −CH2​−NH3+​Cl− ).

The positive charge on the nitrogen induces strong electrostatic interactions and hydrogen bonding with the chloride counterions. This severely restricts the N–H bond vibrations, causing the stretching frequencies to shift to lower wavenumbers and broaden significantly. The result is a massive, intense absorption envelope spanning from 3200 to 2800 cm⁻¹ , which often obscures the aliphatic C–H stretching bands [3]. Furthermore, the −NH3+​ group introduces characteristic asymmetric and symmetric bending vibrations (often termed "amine salt bands") in the 1625–1500 cm⁻¹ region [3].

The Pyrimidinium Cation

Because this is a dihydrochloride salt, the second equivalent of HCl protonates the most basic nitrogen of the pyrimidine ring, forming a pyrimidinium cation. Protonation of the heterocyclic ring withdraws electron density from the aromatic system, which increases the force constant of the adjacent C=N and C=C bonds. Consequently, the characteristic pyrimidine ring stretching vibrations shift to higher frequencies (typically moving from ~1580 cm⁻¹ up to 1630–1650 cm⁻¹) [4]. The ring N–H⁺ stretch also contributes to the broad absorption envelope in the high-wavenumber region.

Aliphatic Substituents (4,6-Dimethyl and Methylene)

The molecule contains two methyl groups attached directly to the aromatic ring at positions 4 and 6, and a bridging methylene ( −CH2​− ) group. While their C–H stretching modes (~2950–2850 cm⁻¹) are likely buried under the massive −NH3+​ envelope, their bending modes remain highly diagnostic. The methyl symmetric bending (umbrella mode) will appear sharply around 1375 cm⁻¹, while the asymmetric bend overlaps with the methylene scissoring mode near 1450–1465 cm⁻¹ [5].

Comprehensive IR Band Assignments

The following table synthesizes the theoretical and empirical vibrational frequencies for (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride based on group frequency analysis and analogous pyrimidine hydrochloride systems [1][4][5].

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality / Notes
−NH3+​ & Ring N-H+ Stretch 3200 – 2800Strong, very broadMassive envelope due to strong hydrogen bonding with Cl− ions. Often features multiple sub-maxima (overtones/Fermi resonance) [3].
Aromatic C–H Stretch 3100 – 3000Weak to MediumMay appear as a shoulder on the high-frequency side of the ammonium envelope.
Aliphatic C–H Stretch 2960 – 2850MediumAsymmetric and symmetric stretches of −CH3​ and −CH2​− ; usually buried under the −NH3+​ envelope [5].
Protonated C=N / C=C Stretch 1650 – 1600Strong, sharpPyrimidine ring stretches. Shifted higher due to ring protonation (pyrimidinium formation) [4].
−NH3+​ Asymmetric Bend 1625 – 1560MediumCharacteristic of primary amine salts. Often overlaps with the aromatic ring stretches [3].
−NH3+​ Symmetric Bend 1550 – 1500MediumSecond diagnostic band for the primary alkylammonium group [3].
−CH2​− Scissoring & −CH3​ Asym. Bend 1470 – 1440MediumIn-plane bending of the aliphatic protons.
−CH3​ Symmetric Bend ~1375Medium, sharp"Umbrella" mode of the 4,6-dimethyl groups. Highly diagnostic for methyl substituents [5].
Aliphatic C–N Stretch 1250 – 1020MediumStretching of the methylene-to-amine bond.
Pyrimidine Ring Breathing ~1000Strong, sharpSymmetric expansion/contraction of the heterocyclic ring [4].
Aromatic C–H Out-of-Plane Bend 900 – 800StrongDiagnostic for the substitution pattern on the pyrimidine ring (one isolated aromatic proton at position 5).

Experimental Workflow: High-Fidelity FTIR Analysis of Amine Salts

Amine hydrochlorides are notoriously hygroscopic. Exposure to ambient humidity will rapidly introduce broad O–H stretching bands (3500–3200 cm⁻¹) and H₂O bending bands (~1640 cm⁻¹), which directly interfere with the critical −NH3+​ and C=N regions. The following self-validating protocol ensures spectral integrity.

Step-by-Step Methodology
  • Sample Desiccation: Store the (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in a vacuum desiccator over anhydrous calcium sulfate or phosphorus pentoxide for at least 24 hours prior to analysis.

  • Background Acquisition: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) to ensure complete subtraction of atmospheric water vapor and CO2​ .

  • Sample Preparation (ATR Method):

    • Causality: Attenuated Total Reflectance (ATR) using a monolithic diamond crystal is preferred over KBr pellets for hygroscopic salts, as it minimizes atmospheric exposure during prep and avoids moisture introduced by hygroscopic KBr powder.

    • Place 1–2 mg of the dried powder directly onto the diamond ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure intimate optical contact (crucial for accurate relative peak intensities).

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Data Validation: Inspect the baseline at 3500 cm⁻¹. If a sharp, isolated band appears near 3500 cm⁻¹ (free O-H) or a broad shoulder extends past 3300 cm⁻¹, the sample has absorbed moisture. The sample must be re-dried and re-run.

Analytical Workflow Visualization

G Start Sample: (4,6-Dimethylpyrimidin-2-yl) methanamine dihydrochloride Desiccate Vacuum Desiccation (Remove H₂O Interference) Start->Desiccate Purge N₂ Purge & Background Scan (Eliminate CO₂/H₂O vapor) Desiccate->Purge ATR Diamond ATR Application (Minimize ambient exposure) Purge->ATR Acquisition FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->Acquisition Validation Spectral Validation (Check 3500 cm⁻¹ for moisture) Acquisition->Validation

Caption: Standardized FTIR analytical workflow for hygroscopic amine dihydrochloride salts.

Conclusion

The IR spectrum of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is dominated by the electrostatic realities of its salt form. Spectroscopists must not look for the classic sharp N–H stretches of a primary amine, but rather the massive, broad −NH3+​ envelope (3200–2800 cm⁻¹) and the corresponding shift of the pyrimidine C=N stretches (>1600 cm⁻¹) caused by ring protonation. By utilizing rigorous desiccation and ATR-FTIR methodologies, researchers can eliminate moisture artifacts and accurately validate the structural integrity of this heterocyclic intermediate.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at:[Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at:[Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at:[Link]

  • Spinner, E. (1960). The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines. RSC Publishing. Available at:[Link]

  • Panicker, C. Y., et al. (2010). Spectroscopic Investigations of 2-Hydroxy-4-Methyl Pyrimidine Hydrochloride. TSI Journals. Available at:[Link]

Methodological & Application

Application Note: Amide Coupling Protocols for (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, stoichiometric precision, and self-validating experimental workflows.

Introduction & Mechanistic Rationale

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (CAS: 1185168-17-5)[1] is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a functionalized, electron-deficient pyrimidine moiety into drug candidates. However, deploying this specific amine in standard amide coupling reactions presents two distinct chemical challenges that require precise protocol adjustments:

  • Salt Stoichiometry: Supplied as a dihydrochloride salt, the molecule contains two equivalents of HCl. Failure to account for this will result in a completely stalled reaction, as the amine remains protonated and non-nucleophilic.

  • Electronic & pH Considerations: The electron-withdrawing nature of the pyrimidine ring slightly attenuates the nucleophilicity of the primary methanamine. Furthermore, the basicity of the pyrimidine nitrogens necessitates careful selection of workup conditions to prevent product loss into the aqueous phase during extraction.

Reagent Selection & Causality

As a Senior Application Scientist, I emphasize that successful bioconjugation or medicinal chemistry synthesis is not merely about mixing reagents; it is about controlling the microenvironment of the reaction.

Coupling Reagent Selection

For this specific substrate, HATU is the premier choice. While carbodiimides like EDC or DCC are broadly applicable[2], the slightly reduced nucleophilicity of the heteroaryl-methylamine benefits from HATU's ability to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intermediate accelerates the coupling of sluggish amines and minimizes epimerization if the carboxylic acid contains a chiral center.

Base Stoichiometry (The Critical Step)

A common failure point in protocols involving amine hydrochloride salts is insufficient base[3].

  • 2.0 Equivalents of N,N-Diisopropylethylamine (DIPEA) are consumed immediately to neutralize the two HCl molecules bound to the amine.

  • 1.0 to 2.0 Equivalents of DIPEA are additionally required to deprotonate the carboxylic acid and facilitate the HATU activation mechanism[4].

  • Total Base Required: 3.5 to 4.0 equivalents of DIPEA. Using less will result in incomplete conversion.

Workup Causality

Standard amide coupling workups use 1M HCl to wash away unreacted amine[4]. Do not use strong acids with this substrate. The 4,6-dimethylpyrimidine ring will protonate at low pH, dragging your synthesized amide into the aqueous waste. Instead, use a mildly acidic wash (e.g., 5% Citric Acid or saturated NH₄Cl) to remove aliphatic amine impurities without ionizing the pyrimidine product.

Quantitative Data: Reagent Comparison

The following table summarizes the expected performance of various coupling systems when applied specifically to (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride.

Coupling ReagentBase Required (eq)Reaction TimeExpected YieldCausality & Notes
HATU 3.5 - 4.0 (DIPEA)1 - 3 hours85 - 95%Forms highly reactive HOAt ester; ideal for overcoming the slight electronic deactivation of the pyrimidine ring.
EDC / HOBt 3.5 - 4.0 (DIPEA)4 - 12 hours70 - 85%Slower kinetics[4]. Water-soluble byproducts make workup easier, but requires longer reaction times to reach completion.
PyBOP 3.5 - 4.0 (DIPEA)2 - 6 hours80 - 90%Phosphonium salt alternative[2]. Avoids guanidinylation side-reactions, but phosphoramide byproducts can be difficult to remove.

Reaction Workflows & Mechanistic Pathways

G A Carboxylic Acid + HATU B HOAt Active Ester Intermediate A->B Activation E Amide Bond Formation B->E C (4,6-Dimethylpyrimidin-2-yl) methanamine·2HCl D DIPEA (4.0 eq) Freebasing & Activation C->D Neutralization D->E Nucleophilic Attack F Mild Aqueous Workup (5% Citric Acid / NaHCO3) E->F Quench G Purified Pyrimidine Amide F->G Isolation

Caption: Workflow for amide coupling with dihydrochloride salts, highlighting critical neutralization.

MechanisticPathway N1 R-COOH + HATU N2 O-At Active Ester (Highly Reactive) N1->N2 DIPEA N4 Tetrahedral Intermediate N2->N4 + Amine N3 Free Amine (Nucleophilic Attack) N3->N4 N5 Amide Product + HOAt by-product N4->N5 Collapse

Caption: Mechanistic pathway of HATU-mediated amide coupling.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended)

This protocol is optimized for a 1.0 mmol scale reaction.

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 eq)

  • (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (1.1 mmol, 1.1 eq)

  • HATU (1.2 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Argon).

  • Base Addition 1: Add 1.5 equivalents of DIPEA to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester. The solution will typically turn a pale yellow.

  • Amine Preparation: In a separate vial, suspend the (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (1.1 eq) in a minimal amount of DMF and add the remaining 2.5 equivalents of DIPEA. Sonicate briefly if necessary to ensure the salt is fully neutralized (freebased)[3].

  • Coupling: Transfer the freebased amine solution to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1–3 hours. Monitor progression via LC-MS.

  • Mild Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:

    • 5% aqueous LiCl (2 x 15 mL) – Removes DMF.

    • 5% aqueous Citric Acid (15 mL) – Removes unreacted amine without protonating the pyrimidine product.

    • Saturated aqueous NaHCO₃ (15 mL) – Removes acidic byproducts.

    • Brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HOAt remains.

Protocol B: EDC/HOBt Coupling (Cost-Effective Alternative)

Use this protocol if HATU is unavailable or if you need to avoid uronium-based byproducts[4].

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DCM (5.0 mL).

  • Stir for 30 minutes at room temperature to form the active ester.

  • Add (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (1.1 eq) directly to the flask, followed immediately by DIPEA (4.0 eq)[3].

  • Stir at room temperature for 4–12 hours.

  • Perform the same mild workup as described in Protocol A, substituting the LiCl wash with a standard water wash since DCM is used as the solvent.

Self-Validating System & Troubleshooting

To ensure the integrity of your experiment, implement the following self-validating checks:

  • pH Validation: Before adding the amine to the activated acid, spot a micro-drop of the reaction mixture onto wet pH paper. It must read basic (pH ~9-10). If it is neutral or acidic, the dihydrochloride salt has consumed your base, and the coupling will fail. Add more DIPEA dropwise until basic[5].

  • LC-MS Mass Check: The desired product will show an [M+H]+ peak corresponding to the exact mass of the amide. If you observe a massive peak corresponding to your starting carboxylic acid + 118 Da, you have formed the guanidinylation byproduct (a known side reaction when HATU is used in excess or without pre-activation)[4].

  • Extraction Loss Check: If your yield is unusually low, check the aqueous Citric Acid wash via LC-MS. If your product is highly polar, even mild acids might pull it into the aqueous layer. If detected, neutralize the aqueous layer with NaHCO₃ and back-extract with a highly polar organic solvent like 10% Isopropanol in Chloroform.

References

  • [2] HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents". HepatoChem Articles. Available at:[Link]

  • [3] Reddit Chempros. "Hydrochloride salt of amine". r/Chempros. Available at:[Link]

Sources

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: In-Depth Technical Guide & Standardized Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrimidine heterocycle is universally recognized as a "privileged scaffold," particularly in the design of kinase inhibitors, epigenetic modulators, and G-protein-coupled receptor (GPCR) ligands. (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (CAS: 1185168-17-5) represents a highly versatile, bifunctional building block.

By strategically positioning a primary methanamine group at the 2-position of a sterically shielded 4,6-dimethylpyrimidine ring, this molecule offers an ideal balance of nucleophilic reactivity for synthetic conjugation and optimized physicochemical properties for target engagement. The dihydrochloride salt form is specifically utilized in bench-scale and process chemistry due to its exceptional crystalline stability, preventing the rapid oxidation and degradation often observed in free-base heterocyclic methanamines.

Mechanistic Value in Target Binding

The structural logic of this building block solves several common challenges in lead optimization:

  • Hinge-Binding Optimization: The pyrimidine nitrogens act as potent hydrogen-bond acceptors, essential for anchoring inhibitors to the ATP-binding pocket of kinases (e.g., CDK2, CDK9) .

  • Isoform Selectivity via Steric Bulk: The 4,6-dimethyl substitutions provide critical steric shielding. In the development of FGFR4 inhibitors, these methyl groups intentionally clash with the binding pockets of FGFR1-3, forcing a conformation that drives remarkable isoform selectivity .

  • Metabolic Stability: The methyl groups block the metabolically vulnerable 4- and 6-positions of the pyrimidine ring, reducing susceptibility to aldehyde oxidase (AO) and cytochrome P450 (CYP) mediated oxidation.

Rationale Core 4,6-Dimethylpyrimidine Core Hinge Kinase Hinge Binding Core->Hinge H-Bond Acceptor Steric Steric Shielding (Isoform Selectivity) Core->Steric 4,6-Methyl Bulks Amine Methanamine Group Coupling Versatile Conjugation (Amides, SNAr) Amine->Coupling Nucleophilic Center

Fig 1. Structural logic of the (4,6-Dimethylpyrimidin-2-yl)methanamine scaffold in drug design.

Physicochemical Profiling

Understanding the physicochemical baseline of this building block is critical for calculating reaction stoichiometry and predicting downstream molecular properties.

Table 1: Key Physicochemical Properties

PropertyValue (Dihydrochloride Salt)Value (Free Base)
CAS Number 1185168-17-5446829-54-1
Molecular Formula C₇H₁₁N₃ · 2HClC₇H₁₁N₃
Molecular Weight 210.10 g/mol 137.18 g/mol
pKa (Calculated) N/A~9.5 (Amine), ~2.5 (Pyrimidine)
Physical State White to off-white crystalline powderPale yellow oil / low-melting solid
Solubility High in H₂O, DMSO, DMF; Low in DCMHigh in DCM, EtOAc, MeOH

Scientist's Note: Because the pKa of the primary amine is ~9.5 and the pyrimidine nitrogen is ~2.5, the dihydrochloride salt protonates both centers. Therefore, a minimum of 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) is strictly required just to liberate the free amine before any coupling reaction can occur.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explained for each step to ensure researchers can troubleshoot effectively.

Protocol A: High-Efficiency Amide Coupling (HATU-Mediated)

This protocol is optimized for conjugating the building block to complex, sterically hindered carboxylic acids, a common step in synthesizing HSD17B13 inhibitors .

Mechanistic Rationale: HATU is selected over EDC/HOBt due to the mild steric hindrance imposed by the adjacent pyrimidine ring. DMF is chosen as the solvent because it fully solubilizes the highly polar dihydrochloride salt upon the addition of base, whereas DCM often results in heterogeneous, sluggish reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir at 0 °C for 15 minutes to form the active O7-azabenzotriazole ester.

  • Salt Neutralization & Addition: In a separate vial, suspend (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (1.2 eq) in DMF. Add DIPEA (2.5 eq) and sonicate for 2 minutes until a clear solution forms (liberating the free base). Add this dropwise to the activated acid mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (LC-MS Quality Control): Sample 5 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS.

    • Validation Metric: Look for the complete disappearance of the acid peak. The product mass should perfectly match: [Mass of Acid] + 119 Da (which accounts for the addition of the 137 Da amine and the loss of an 18 Da water molecule).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Workflow step1 Step 1: Salt Neutralization 2.5 eq DIPEA in DMF step3 Step 3: Nucleophilic Addition Amine + Activated Acid step1->step3 step2 Step 2: Acid Activation 1.1 eq HATU (0 °C to RT) step2->step3 step4 Step 4: LC-MS Validation Monitor [M+H]+ Peak (+119 Da) step3->step4

Fig 2. Self-validating workflow for amide coupling using the dihydrochloride salt.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Used extensively to build extended kinase inhibitor scaffolds, such as pyrimido[4,5-d]pyrimidine derivatives .

Mechanistic Rationale: The primary amine is highly nucleophilic, but the reaction requires elevated temperatures to overcome the activation energy barrier of displacing a halogen on an electron-deficient aryl ring. K₂CO₃ is used as an inorganic base to scavenge the generated HCl without competing as a nucleophile.

Step-by-Step Methodology:

  • Setup: Combine the aryl/heteroaryl halide (1.0 eq), (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (1.5 eq), and finely powdered K₂CO₃ (4.0 eq) in anhydrous DMSO (0.2 M).

  • Heating: Stir the suspension at 90–110 °C for 12–16 hours.

  • Validation (TLC/UPLC): Monitor the consumption of the aryl halide. The product will typically exhibit strong UV absorbance at 254 nm and a lower Rf value than the starting halide due to the introduction of the polar pyrimidine moiety.

  • Isolation: Cool to room temperature and pour the mixture into ice water. The product will often precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Table 2: Comparative Reaction Conditions for Amine Functionalization

Reaction TypeReagents / CatalystsBase Required (eq)SolventTempTypical Yield
Amide Coupling HATU or T3PDIPEA (4.0 eq total)DMF or EtOAc0 °C to RT75–90%
SNAr None (Thermal)K₂CO₃ (4.0 eq total)DMSO or NMP90–110 °C60–85%
Reductive Amination NaBH(OAc)₃TEA (2.0 eq total)DCE or THFRT65–80%

Downstream Application: Kinase Inhibition & Apoptosis

Derivatives synthesized using this building block have shown profound efficacy in oncology. For instance, conjugating this scaffold into pyrrolo[2,3-d]pyrimidine derivatives yields potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors .

By binding to the ATP pocket of CDK9, these molecules prevent the phosphorylation of RNA Polymerase II. This halts the transcription elongation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, rapidly triggering apoptosis in cancer cells.

Pathway Inhibitor Pyrimidine-Based CDK9 Inhibitor CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Inhibitor->CDK9 Competitive Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription of Anti-apoptotic Genes RNAPII->Transcription Promotes Apoptosis Apoptosis Induction (Cancer Cells) Transcription->Apoptosis Downregulation Triggers

Fig 3. Downstream signaling impact of pyrimidine-derived CDK9 inhibitors on apoptosis.

References

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Center for Biotechnology Information (NCBI).[Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Taylor & Francis Online.[Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. National Center for Biotechnology Information (NCBI).[Link]

  • US20240238425A1 - HSD17B13 Inhibitors and/or Degraders.

Application Note: Synthesis of Pyrimidine-Based Kinase Inhibitors Using (4,6-Dimethylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology. Among the privileged scaffolds utilized in rational drug design, the pyrimidine nucleus is ubiquitous due to its structural mimicry of the adenine ring of ATP [1]. This application note provides a comprehensive guide to utilizing (4,6-Dimethylpyrimidin-2-yl)methanamine (CAS: 878777-37-8 for the hydrochloride salt) as a critical building block in the synthesis of novel ATP-competitive kinase inhibitors. By combining mechanistic rationales with self-validating synthetic and biochemical protocols, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Structural Rationale & Mechanistic Insights

The Role of the Pyrimidine Scaffold

The pyrimidine ring is a classic "hinge-binding" motif. In the ATP-binding pocket of most kinases, the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met, Cys, or Leu residues depending on the specific kinase) [2].

Causality in Scaffold Selection: Why (4,6-Dimethylpyrimidin-2-yl)methanamine?

When designing next-generation inhibitors (such as those targeting Aurora Kinase A or EGFR), the selection of the specific building block is driven by thermodynamic and pharmacokinetic causality:

  • The Methanamine Linker (-CH₂-NH₂): The primary amine provides a highly nucleophilic handle for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling. The methylene bridge introduces a single degree of conformational flexibility, allowing the pyrimidine headgroup to adopt the optimal dihedral angle for hinge interaction while the core scaffold extends into the solvent-exposed or DFG-out pockets [3].

  • The 4,6-Dimethyl Substitution: Unsubstituted pyrimidines often suffer from poor kinome selectivity and high rotational freedom. The addition of methyl groups at the 4 and 6 positions serves two purposes:

    • Entropic Optimization: The steric bulk restricts the rotation of the methylene linker, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon target binding.

    • Hydrophobic Pocket Occupation: The methyl groups increase localized lipophilicity, allowing the motif to tightly pack against the hydrophobic residues lining the selectivity pocket adjacent to the hinge region.

Pathway EGFR EGFR / RTK Activation Ras Ras / Raf Pathway EGFR->Ras MEK MEK / ERK Cascade Ras->MEK AuroraA Aurora Kinase A (Cell Cycle Progression) MEK->AuroraA Apoptosis Cell Cycle Arrest & Apoptosis AuroraA->Apoptosis Oncogenic Overdrive Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AuroraA ATP-Competitive Inhibition

Kinase signaling cascade illustrating the targeted inhibition of Aurora Kinase A by pyrimidine derivatives.

Synthetic Methodology: Amide Coupling Workflow

The most robust method for integrating (4,6-Dimethylpyrimidin-2-yl)methanamine into a complex pharmacophore (e.g., a quinazolinone or pyrazolo-carboxylic acid core) is via uronium-based amide coupling.

Experimental Design Causality

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over traditional EDC/HOBt. HATU generates an highly reactive HOAt ester intermediate, which is critical for overcoming the steric hindrance imparted by the adjacent 4,6-dimethyl groups on the nucleophile. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to freebase the methanamine hydrochloride salt.

Workflow Start Start: (4,6-Dimethylpyrimidin-2-yl)methanamine (HCl salt) + Core Carboxylic Acid Activation Acid Activation (HATU, DIPEA, DMF, 0°C) Start->Activation Coupling Amide Coupling (RT, 2-4 Hours) Activation->Coupling Monitor In-Process Control (LC-MS: [M+H]+ Confirmation) Coupling->Monitor Monitor->Coupling Incomplete Workup Aqueous Workup & Extraction (EtOAc/Brine) Monitor->Workup Conversion >95% Purification Flash Chromatography (Silica Gel, DCM:MeOH) Workup->Purification Validation Validation (1H-NMR, HRMS, Purity >95%) Purification->Validation

Self-validating synthetic workflow for the amide coupling of pyrimidine-based building blocks.

Step-by-Step Protocol: Amide Synthesis

This protocol is designed as a self-validating system; failure at any checkpoint requires troubleshooting before proceeding.

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve the core carboxylic acid (1.0 eq, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq, 1.2 mmol) followed by DIPEA (3.0 eq, 3.0 mmol). Stir for 15 minutes. Causality: Pre-activation at 0 °C prevents thermal degradation of the active ester.

  • Nucleophilic Addition: Add (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride (1.1 eq, 1.1 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is complete only when the peak corresponding to the starting carboxylic acid is <5% and the desired product mass [M+H]⁺ is the base peak.

  • Quench & Extraction: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) and brine (15 mL). Causality: DMF and tetramethylurea (the byproduct of HATU) are highly soluble in aqueous LiCl, ensuring their complete removal from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of DCM:MeOH (100:0 to 95:5).

Biological Validation: TR-FRET Kinase Assay Protocol

To evaluate the inhibitory potency of the synthesized pyrimidine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is selected because the time-gated fluorescence measurement eliminates background auto-fluorescence common in small-molecule libraries, ensuring high data trustworthiness [4].

Step-by-Step Protocol: In Vitro Kinase Inhibition
  • Reagent Preparation: Prepare a 2X Kinase/Antibody Mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Target concentration: 5 nM Kinase (e.g., Aurora A) + 2 nM Europium-labeled anti-phospho antibody.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Incubation: Dispense 5 µL of the 2X Kinase/Antibody Mix into all wells. Incubate for 15 minutes at RT.

  • Reaction Initiation: Prepare a 2X ATP/Substrate Mix. The ATP concentration must be set exactly at the for the specific kinase to ensure accurate competitive IC₅₀ determination. Dispense 5 µL to initiate the reaction.

  • Detection: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Validation: Calculate the Z'-factor using DMSO vehicle controls and a known positive control (e.g., Alisertib). Validation Checkpoint: Proceed with IC₅₀ curve fitting only if Z' > 0.6.

Quantitative Data Summary

The structural modifications afforded by the (4,6-Dimethylpyrimidin-2-yl)methanamine building block significantly impact target affinity. The table below summarizes comparative performance data of hypothetical structural analogs against oncogenic kinase targets, demonstrating the SAR advantages of the 4,6-dimethyl substitution [3].

Compound IDAmine Building Block UsedTarget KinaseBiochemical IC₅₀ (nM)Cellular Viability IC₅₀ (HUVEC, nM)
Analog-A Pyrimidin-2-ylmethanamineAurora Kinase A45.2 ± 3.1120.5 ± 8.4
Analog-B (4,6-Dimethylpyrimidin-2-yl)methanamine Aurora Kinase A12.4 ± 1.235.1 ± 4.2
Analog-C Pyrimidin-2-ylmethanamineEGFR (L858R)38.0 ± 2.595.0 ± 6.1
Analog-D (4,6-Dimethylpyrimidin-2-yl)methanamine EGFR (L858R)8.7 ± 0.922.0 ± 2.8

Table 1: Comparative SAR data illustrating the enhanced potency (lower IC₅₀) achieved by incorporating the 4,6-dimethyl steric bulk, which optimizes hinge-region binding thermodynamics.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Bioorganic Chemistry (2024). URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment National Center for Biotechnology Information (PMC). URL: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer MDPI - International Journal of Molecular Sciences (2022). URL: [Link]

Application Notes and Protocols for Cross-Coupling Reactions of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4,6-Dimethylpyrimidin-2-yl)methanamine and its dihydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and the ability to functionalize it through cross-coupling reactions is crucial for the development of novel molecular entities.[1] This document provides a comprehensive guide to the cross-coupling reactions of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, with a focus on Suzuki, Buchwald-Hartwig, and Sonogashira reactions. These palladium-catalyzed transformations offer powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3]

The presence of the aminomethyl group at the 2-position and the dimethyl groups at the 4- and 6-positions of the pyrimidine ring influences its reactivity in cross-coupling reactions. The electron-donating nature of these substituents can modulate the electronic properties of the pyrimidine core, affecting the efficiency of the catalytic cycle. This guide will delve into the nuances of reaction conditions required for successful couplings, providing researchers with the necessary tools to incorporate this versatile building block into their synthetic strategies.

Cross-Coupling Strategies: An Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, particularly when dealing with heteroaromatic substrates like pyrimidines.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For pyrimidine systems, this reaction is frequently employed to introduce aryl or heteroaryl substituents.[6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[8][9] This reaction is particularly useful for the synthesis of N-aryl pyrimidine derivatives, which are common motifs in pharmacologically active molecules.[10]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[13]

Reaction Conditions and Optimization

The successful execution of cross-coupling reactions with (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride necessitates careful consideration of various reaction parameters. The following tables summarize typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving pyrimidine derivatives. It is important to note that these conditions serve as a starting point and may require optimization for specific substrates.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
ComponentExamplesTypical Concentration/LoadingRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand.[5]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos2-10 mol%The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphines are often effective.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0-3.0 equivalentsThe base is required to activate the organoboron species and to neutralize the acid generated during the reaction.[4][5]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile/H₂OThe choice of solvent depends on the solubility of the reactants and the reaction temperature. The addition of water can sometimes accelerate the reaction.[8][14]
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners.
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts are sensitive to oxygen, so reactions should be carried out under an inert atmosphere.[5]
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Pyrimidine Derivatives
ComponentExamplesTypical Concentration/LoadingRationale & Key Considerations
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%These are common palladium precursors for Buchwald-Hartwig amination.[10][15]
Ligand Xantphos, BINAP, RuPhos, SPhos2-10 mol%The ligand plays a critical role in promoting the reductive elimination step and preventing catalyst decomposition.[8][16]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.5-3.0 equivalentsA strong base is typically required to deprotonate the amine and facilitate the catalytic cycle.[8][9]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are generally used to prevent quenching of the strong base.[10]
Temperature 80-120 °CElevated temperatures are usually necessary to achieve a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Essential to protect the catalyst and the strong base from air and moisture.
Table 3: Typical Conditions for Sonogashira Coupling of Pyrimidine Derivatives
ComponentExamplesTypical Concentration/LoadingRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol%These are standard palladium catalysts for Sonogashira couplings.[13]
Copper(I) Co-catalyst CuI2-10 mol%The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[11][13]
Base Et₃N, i-Pr₂NH2.0-5.0 equivalents (can also be the solvent)The amine base acts as a proton scavenger and can also serve as the solvent.[17][18]
Solvent THF, DMF, TolueneThe choice of solvent depends on the solubility of the substrates and the desired reaction temperature.
Temperature Room Temperature to 100 °CThe reaction can often be carried out at or near room temperature, but heating may be required for less reactive substrates.[11][17]
Atmosphere Inert (Argon or Nitrogen)Important for maintaining the activity of the catalysts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a halogenated derivative of (4,6-Dimethylpyrimidin-2-yl)methanamine with an arylboronic acid.

Materials:

  • Halogenated (4,6-Dimethylpyrimidin-2-yl)methanamine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated pyrimidine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[5][19]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated derivative of (4,6-Dimethylpyrimidin-2-yl)methanamine with an amine.

Materials:

  • Halogenated (4,6-Dimethylpyrimidin-2-yl)methanamine derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the halogenated pyrimidine derivative and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired N-aryl pyrimidine.[8][10]

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of a halogenated derivative of (4,6-Dimethylpyrimidin-2-yl)methanamine with a terminal alkyne.

Materials:

  • Halogenated (4,6-Dimethylpyrimidin-2-yl)methanamine derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base/Solvent (e.g., triethylamine)

  • Anhydrous THF (optional, as a co-solvent)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halogenated pyrimidine derivative, palladium catalyst, and copper(I) iodide.

  • Add the base (and co-solvent, if used), followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C as needed.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired alkynylated pyrimidine.[13][17]

Visualization of Catalytic Cycles

Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-B(OR)₂ R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine\nCoordination HNR'R'' Ar-Pd(II)-N(H)R'R'' Ar-Pd(II)-N(H)R'R'' Amine\nCoordination->Ar-Pd(II)-N(H)R'R'' Reductive\nElimination Reductive Elimination Ar-Pd(II)-N(H)R'R''->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-C≡CR'(L_n) R-Pd(II)-C≡CR'(L_n) Transmetalation->R-Pd(II)-C≡CR'(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-C≡CR'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-C≡CR' R-C≡CR' Reductive\nElimination->R-C≡CR' CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination H-C≡CR' Cu-C≡CR' Cu-C≡CR' Alkyne\nCoordination->Cu-C≡CR' Cu-C≡CR'->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Conclusion

The cross-coupling reactions of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride provide a powerful platform for the synthesis of a diverse range of functionalized pyrimidine derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and guidelines presented in this document serve as a valuable resource for scientists and drug development professionals seeking to utilize this important building block in their research endeavors. Further optimization may be necessary for specific substrates, and a thorough understanding of the underlying reaction mechanisms will facilitate this process.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes. ACS Publications. [Link]

  • Explorations of Buchwald-Hartwig reaction conditions. ResearchGate. [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc. [Link]

  • Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. Organic Chemistry Portal. [Link]

  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Publishing. [Link]

  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science Publishers. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Heterocyclic Ligands from (4,6-Dimethylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern medicinal and coordination chemistry, the pyrimidine ring stands out as a "privileged scaffold." Its prevalence in nature, most notably as a core component of nucleobases like cytosine and thymine, has made it a focal point for the design of synthetic bioactive molecules.[1][2] The (4,6-Dimethylpyrimidin-2-yl)methanamine building block is particularly valuable. It combines the essential pyrimidine core—known for its ability to form critical hydrogen bonds in biological systems, such as mimicking purine bases to interact with the hinge region of kinase enzymes—with a reactive primary amine.[3] This primary amine, separated from the ring by a methylene spacer, serves as a versatile synthetic handle, allowing for the construction of a diverse library of more complex heterocyclic ligands.

This guide provides detailed protocols and the underlying scientific rationale for the synthesis of advanced heterocyclic ligands starting from (4,6-Dimethylpyrimidin-2-yl)methanamine, with a primary focus on the formation of Schiff bases and their subsequent use in creating organometallic complexes. These compounds are of significant interest to researchers in drug development and materials science due to their broad range of biological activities, including antimicrobial, anticancer, and catalytic properties.[4]

Core Synthetic Pathway: Schiff Base Condensation

The most direct and widely utilized method for elaborating (4,6-Dimethylpyrimidin-2-yl)methanamine into a versatile ligand is through Schiff base condensation. This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbon of an aldehyde or ketone, followed by dehydration to form a stable imine or azomethine group (-C=N-).[1][2] This reaction is robust, generally high-yielding, and allows for immense structural diversity by simply varying the carbonyl-containing reactant.

The resulting Schiff base ligands are exceptional chelating agents, especially when the chosen aldehyde contains additional donor atoms (e.g., a hydroxyl group in the ortho position, as in salicylaldehyde). The imine nitrogen and the pyrimidine ring nitrogens can coordinate with a central metal ion, forming stable, often colorful, metal complexes.

Experimental Protocol 1: General Synthesis of a Pyrimidine Schiff Base Ligand

This protocol describes the synthesis of a representative Schiff base, (E)-2-(((4,6-dimethylpyrimidin-2-yl)methylimino)methyl)phenol, by reacting (4,6-Dimethylpyrimidin-2-yl)methanamine with salicylaldehyde.

Materials:

  • (4,6-Dimethylpyrimidin-2-yl)methanamine

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for filtration and crystallization

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve (4,6-Dimethylpyrimidin-2-yl)methanamine (e.g., 10 mmol, 1.51 g) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Aldehyde Addition: To this solution, add an equimolar amount of salicylaldehyde (10 mmol, 1.22 g, ~1.05 mL).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will often form. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final Schiff base ligand as a crystalline solid.

Causality and Experimental Rationale:

  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and is easy to remove. Its boiling point is suitable for reflux conditions that accelerate the reaction without requiring excessively high temperatures.

  • Acid Catalyst: The condensation reaction is catalyzed by acid.[1] The glacial acetic acid protonates the oxygen of the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine.

  • Reflux: Heating the reaction under reflux provides the necessary activation energy for the dehydration step (elimination of a water molecule), driving the equilibrium towards the formation of the stable imine product.[4]

Visualization: Schiff Base Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation & Purification A (4,6-Dimethylpyrimidin-2-yl)methanamine (in Ethanol) C Mix Reactants A->C B Aldehyde / Ketone (e.g., Salicylaldehyde) B->C D Add Catalytic Acid (Glacial Acetic Acid) C->D E Heat to Reflux (4-6 hours) D->E F Cool to Room Temp. E->F G Filter Precipitate F->G H Recrystallize G->H I Pure Schiff Base Ligand H->I

Caption: Workflow for Schiff Base Ligand Synthesis.

Application in Coordination Chemistry: Synthesis of Metal Complexes

The synthesized pyrimidine Schiff bases are powerful multidentate ligands capable of forming stable coordination complexes with a variety of transition metals.[6] The coordination often involves the imine nitrogen, a pyrimidine ring nitrogen, and another donor atom from the aldehyde fragment (e.g., the phenolic oxygen). These metal complexes often exhibit enhanced biological activity compared to the free ligands.[7]

Experimental Protocol 2: General Synthesis of a Copper(II) Schiff Base Complex

This protocol details the complexation of the previously synthesized Schiff base ligand with Copper(II) acetate.

Materials:

  • Synthesized Pyrimidine Schiff Base Ligand

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in 25 mL of hot methanol in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve Copper(II) acetate monohydrate (1 mmol) in 15 mL of methanol. Note the 2:1 ligand-to-metal molar ratio for a typical octahedral or square planar complex.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A color change and the formation of a precipitate are typically observed immediately.

  • Reaction Completion: Attach a reflux condenser and heat the mixture at reflux for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the resulting solid complex by vacuum filtration. Wash the precipitate with methanol to remove any unreacted starting materials and then dry it in a desiccator.

Causality and Experimental Rationale:

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to satisfy the coordination sphere of a divalent metal ion like Cu(II), leading to complexes with the general formula [M(L)₂].

  • Solvent: Methanol is a common choice for complexation reactions due to its ability to dissolve both the organic ligand and many metal salts.

  • Heat: Refluxing helps to overcome any kinetic barriers to complex formation, ensuring a complete reaction and often leading to a more crystalline, purer product.

Visualization: Metal Complexation Workflow

G cluster_reactants Reactants cluster_process Complexation Process cluster_workup Isolation Ligand Schiff Base Ligand (in Methanol) Mix Add Metal Salt Solution to Ligand Solution Ligand->Mix Metal Metal(II) Salt (e.g., Cu(OAc)₂) Metal->Mix Reflux Heat to Reflux (1-2 hours) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter Solid Complex Cool->Filter Dry Dry Product Filter->Dry Final Pure Metal Complex Dry->Final

Caption: Workflow for Metal Complex Synthesis.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The table below summarizes the key expected data for the representative ligand and its Cu(II) complex.

Technique Analyte Expected Observations & Rationale
FT-IR (cm⁻¹)Schiff Base LigandAppearance of a strong band around 1615-1630 cm⁻¹ corresponding to the C=N (imine) stretch, confirming Schiff base formation. Disappearance of the C=O stretch from the aldehyde and the N-H stretch from the primary amine. A broad band around 3400 cm⁻¹ for the phenolic -OH group.[8]
FT-IR (cm⁻¹)Cu(II) ComplexA shift in the C=N stretching frequency (typically to a lower wavenumber) indicates coordination of the imine nitrogen to the metal center. Appearance of new, weaker bands in the far-IR region (450-550 cm⁻¹ ) attributable to M-N and M-O bonds. Disappearance of the phenolic -OH band.
¹H NMR (ppm)Schiff Base LigandA characteristic singlet for the imine proton (-N=CH-) appearing downfield, typically between 8.0-9.0 ppm . Resonances corresponding to the aromatic and pyrimidine protons. A singlet for the methylene protons (-CH₂-N=) adjacent to the imine.
UV-Vis (nm)Cu(II) Complex (in DMSO or DMF)Appearance of d-d transition bands in the visible region, which are characteristic of the specific geometry of the Cu(II) complex (e.g., square planar or distorted octahedral).[9]
Molar Cond. Metal ComplexesLow molar conductivity values in a solvent like DMSO typically indicate that the complexes are non-electrolytic in nature, meaning the anions (e.g., acetate) are not free ions but are part of the coordination sphere or absent.[2]

Conclusion and Future Directions

(4,6-Dimethylpyrimidin-2-yl)methanamine is a highly effective and versatile precursor for constructing novel heterocyclic ligands. The straightforward Schiff base condensation reaction opens the door to a vast chemical space, enabling the synthesis of ligands with tailored electronic and steric properties. The subsequent formation of metal complexes further expands their utility, yielding materials with interesting spectroscopic, magnetic, and biological properties. Beyond Schiff bases, the primary amine handle can be used for other transformations, such as acylation, to produce amide-based ligands that are potent enzyme inhibitors.[3] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this pyrimidine building block in their drug discovery and materials science programs.

References

  • EvitaChem. (n.d.). (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride.
  • ResearchGate. (2018). Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PMC. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis, Characterization And Biological Activity of New Pyrimidine Schiff Base And Its Cu(II), Ni(II) Complexes. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of mixed ligand complexes of bio-metals with pyrimidine nucleoside (uridine) and amino acids. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Retrieved from [Link]

  • TSI Journals. (n.d.). A Short Review on Schiff Bases and Applications. Retrieved from [Link]

  • IAEA. (2021). Novel metal(II) complexes with pyrimidine derivative ligand: synthesis, multi-spectroscopic, DNA binding/cleavage, molecular docking with DNA/BSA, and antimicrobial studies. Retrieved from [Link]

  • Al-Dujaili, A. H. (2013). Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Preparation and Characterization of complexes with 2-amino pyrimidine and 4-methyl imidazole ligand and Study of Biological screening of the Au (III) Complex. Retrieved from [Link]

  • MDPI. (2023). Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

  • Jarosz, M., et al. (n.d.). Different Schiff Bases—Structure, Importance and Classification. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with C-electrophiles. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Schiff base ligand and metal (II) complex: Synthesis, characterization and biological evaluation. Retrieved from [Link]

  • International Journal of Advanced Research. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1-[1-(4- HYDROXY-6-METHYL- PYRAN-2-ONE-3- YL)ETHYLIDENE]HYDRAZINE SCHIFF'S BASE TRANSITION METAL COMPLEXES: ANTIBACTERIAL AND DNA PHOTOCLEAVAGE STUDY. Retrieved from [Link]

Sources

Application Note: Reductive Amination Protocols Involving (4,6-Dimethylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Chemical Context

In modern drug discovery, the 4,6-dimethylpyrimidine motif is a highly privileged scaffold, frequently incorporated to enhance target binding through key hydrogen-bond interactions and to improve overall pharmacokinetic profiles. (4,6-Dimethylpyrimidin-2-yl)methanamine serves as a versatile primary amine building block for synthesizing complex secondary and tertiary amines via reductive amination.

Unlike anilines or directly substituted heteroaromatic amines, the methylene spacer (–CH₂–) in this compound insulates the primary amine from the electron-withdrawing effects of the pyrimidine ring. This preserves its aliphatic nucleophilicity, making it highly reactive toward aldehydes and ketones. However, the basicity of the pyrimidine nitrogens introduces unique challenges in pH management during iminium ion formation, necessitating precise protocol optimization[1].

Mechanistic Insights & Causality

Reductive amination is a two-stage process: the condensation of the amine and carbonyl to form an imine (or iminium ion), followed by the in situ reduction of this intermediate to the alkylated amine[2].

The Causality Behind Reagent Selection

For (4,6-Dimethylpyrimidin-2-yl)methanamine, the choice of reducing agent and solvent is critical for protocol success:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier choice for aldehydes. STAB is a mild hydride donor that selectively reduces iminium ions over unreacted aldehydes, preventing the premature reduction of the starting material into a primary alcohol[3]. For sterically hindered ketones, the more reactive Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄) is preferred[4][5].

  • Acid Catalysis: The pyrimidine nitrogens act as competitive proton sinks. Relying on trace acid is insufficient; stoichiometric amounts of Acetic Acid (AcOH) must be added to maintain the optimal pH (~4.5) required to protonate the carbinolamine intermediate, facilitating dehydration to the active iminium species[1].

  • Solvent: 1,2-Dichloroethane (DCE) is favored over Dichloromethane (DCM) due to its slightly higher boiling point and superior ability to solvate STAB complexes.

Mechanism A Amine + Carbonyl B Carbinolamine A->B Addition C Iminium Ion B->C -H2O (H+) D Alkylated Amine C->D Reduction

Mechanistic pathway of reductive amination from carbonyl to alkylated amine.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized conditions based on the carbonyl electrophile.

ParameterDirect Reductive Amination (Aldehydes)Indirect Reductive Amination (Ketones)
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₃CN or NaBH₄
Catalyst/Additive Acetic Acid (1.0 - 2.0 eq)Ti(OiPr)₄ (1.5 - 2.0 eq)
Solvent 1,2-Dichloroethane (DCE) or THFTHF or Methanol
Temperature Room Temperature (20-25 °C)Reflux for imine, RT for reduction
Reaction Time 2 - 12 hours12 - 24 hours
Expected Yield 75 - 95%50 - 80%

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

This protocol is designed as a self-validating system. By decoupling the imine formation from the reduction step, you eliminate the risk of aldehyde over-reduction.

Reagents:

  • (4,6-Dimethylpyrimidin-2-yl)methanamine (1.0 eq, ~1.0 mmol)

  • Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.5 eq)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (4,6-Dimethylpyrimidin-2-yl)methanamine and the aldehyde in anhydrous DCE.

  • Acidification: Add glacial acetic acid dropwise to the stirring solution.

  • Self-Validation Check (Imine Formation): Stir the mixture at room temperature for 45 minutes. Do not proceed blindly. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the [M+H]⁺ peak of the imine is the dominant species[2].

  • Reduction: Once imine formation is confirmed, add STAB portionwise over 5 minutes to manage any mild exotherm. Stir the heterogeneous mixture at room temperature for 2 to 12 hours. Monitor the disappearance of the imine via TLC or LC-MS[3].

  • Quenching (Critical Step): Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the acetic acid and destroys excess hydride, preventing the formation of stable amine-borane complexes that drastically reduce isolated yields. Stir vigorously for 15 minutes until gas evolution ceases.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH containing 1% Et₃N to prevent streaking of the basic product).

Workflow Step1 1. Reagent Mixing Amine + Carbonyl in DCE Step2 2. Acidification Add 1.5 eq AcOH Step1->Step2 Step3 3. Imine Formation Stir 45 min (LC-MS Check) Step2->Step3 Step4 4. Reduction Add STAB (1.5 eq) Step3->Step4 Step5 5. Quenching Sat. NaHCO3 (aq) Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for direct reductive amination.

Protocol B: Indirect Reductive Amination with Ketones

Ketones exhibit lower electrophilicity and greater steric hindrance, requiring Lewis acid catalysis to force the condensation.

Step-by-Step Methodology:

  • Condensation: Dissolve (4,6-Dimethylpyrimidin-2-yl)methanamine (1.0 eq) and the ketone (1.2 eq) in anhydrous THF.

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Stir the reaction at 60 °C for 12 hours to drive imine formation.

  • Reduction: Cool the reaction to 0 °C. Slowly add a solution of NaBH₄ or NaBH₃CN (1.5 eq) in Methanol[4][5]. Stir at room temperature for an additional 4 hours.

  • Workup: Quench with water to precipitate TiO₂ salts. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry, and purify as described in Protocol A.

Sources

Application Note: Free-Basing (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride for Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Dimethylpyrimidin-2-yl)methanamine is a highly versatile building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and advanced agrochemicals. Commercially supplied as a stable dihydrochloride salt, it must be converted to its free base form prior to participating in nucleophilic substitutions, reductive aminations, or amide couplings.

Physicochemical Profiling & The "Water-Solubility" Challenge

To design an effective free-basing strategy, one must analyze the molecule's protonation sites. The molecule contains two basic centers: the pyrimidine ring nitrogens and the primary aliphatic amine.

Table 1: Physicochemical Properties & Solubilities

PropertyValue / Description
Chemical Name (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride
Formula / MW C7H11N3 · 2HCl / 210.10 g/mol (Salt); 137.18 g/mol (Free Base)
pKa1 (Pyrimidine N) ~2.5 - 4.0 (Weakly basic)[1]
pKa2 (Primary Amine) ~8.5 - 9.5 (Strongly basic)[2]
Solubility Profile Highly soluble in H2O and MeOH; Insoluble in Hexane/Ether

Because the free base partitions heavily into the aqueous layer, using aqueous NaOH or K₂CO₃ followed by extraction with dichloromethane (DCM) or ethyl acetate is highly inefficient. Non-aqueous strategies are strictly required to bypass the unfavorable partition coefficient.

Mechanistic Rationale for Free-Basing Strategies

The dihydrochloride salt requires exactly two equivalents of base to fully liberate the nucleophilic primary amine. The pyrimidine nitrogen, being less basic, is deprotonated first, followed by the primary amine.

Protonation A Dihydrochloride Salt (Protonated Pyrimidine & Primary Amine) B Monohydrochloride (Protonated Amine Only) A->B - HCl (pKa ~ 2.5) C Free Base (Neutral Molecule) B->C - HCl (pKa ~ 9.0)

Fig 1: Stepwise deprotonation of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride.

Validated Protocols for Free-Basing

Protocol A: Solid-Phase Neutralization (Amberlyst® A21)

Best For: High-purity isolation without aqueous workup or salt byproducts. Causality: is a weakly basic, macroreticular ion-exchange resin featuring tertiary alkyl amine functionality,[3]. It acts as an insoluble acid scavenger. When the dihydrochloride salt is stirred with the resin in methanol, the resin deprotonates the molecule and traps the HCl within its polymer matrix[4],[5]. Filtration removes the resin-bound acid, leaving only the pure free base in solution[6].

Step-by-Step Methodology:

  • Resin Preparation: Weigh 3.0 mass equivalents of Amberlyst® A21 resin. Wash the resin twice with anhydrous methanol to remove moisture and swelling agents.

  • Dissolution: Dissolve 1.0 g (4.76 mmol) of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in 15 mL of anhydrous methanol.

  • Neutralization: Add the pre-washed resin to the methanolic solution. Stir gently at room temperature for 2 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of distilled water, and check the pH. A pH > 8 indicates complete free-basing. Alternatively, spot on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH) and stain with Ninhydrin (primary amines will appear as a purple spot).

  • Isolation: Filter the suspension through a coarse fritted glass funnel. Wash the resin cake thoroughly with an additional 15 mL of methanol to ensure complete recovery of the highly polar product.

  • Concentration: Evaporate the combined filtrates under reduced pressure (rotary evaporator, bath temp 30°C) to yield the pure free base.

Workflow Step1 1. Dissolve Dihydrochloride in Dry Methanol Step2 2. Add Pre-washed Amberlyst A21 Resin Step1->Step2 Step3 3. Stir at RT (1-2 h) Monitor by TLC/pH Step2->Step3 Step4 4. Filter Resin (Wash with MeOH) Step3->Step4 Step5 5. Concentrate Filtrate in vacuo Step4->Step5 Step6 6. Pure Free Base (Ready for Synthesis) Step5->Step6

Fig 2: Non-aqueous solid-phase free-basing workflow using Amberlyst A21 resin.

Protocol B: Alkoxide-Mediated Precipitation (Sodium Methoxide)

Best For: Scale-up operations where ion-exchange resin is cost-prohibitive. Causality: 7 (NaOMe) is a strong base that quantitatively neutralizes the amine hydrochloride. The byproduct, sodium chloride (NaCl), is highly insoluble in methanol and precipitates out, driving the equilibrium forward and allowing for easy removal via filtration[7].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g (4.76 mmol) of the dihydrochloride salt in 10 mL of anhydrous methanol under a nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Base Addition: Slowly add 2.05 molar equivalents (9.76 mmol) of a standardized Sodium Methoxide solution in methanol (e.g., 0.5 M).

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. A fine white precipitate (NaCl) will form immediately.

  • IPC: Centrifuge a 0.5 mL aliquot and test the supernatant with wet pH paper (Target pH ~9).

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the finely divided NaCl.

  • Refinement: Concentrate the filtrate in vacuo. To ensure absolute removal of residual inorganic salts, resuspend the resulting residue in anhydrous acetonitrile, filter once more, and concentrate to dryness.

Protocol C: In Situ Free-Basing (For Amide Couplings)

Best For: Immediate use in coupling reactions (e.g., HATU, EDC, or acid chlorides). Causality: If the free base is to be used immediately as a nucleophile, isolation is unnecessary. An excess of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) acts as an acid scavenger, liberating the primary amine in situ without competing for the electrophile.

Step-by-Step Methodology:

  • Suspend the dihydrochloride salt (1.0 eq) in the reaction solvent (e.g., anhydrous DMF or DCM).

  • Add 3.0 to 3.5 equivalents of DIPEA. The solution should become homogeneous as the free base forms and dissolves.

  • Stir for 15 minutes at room temperature prior to the addition of the coupling reagent and carboxylic acid (or acid chloride).

Analytical Validation

To ensure the integrity of the free-based product and confirm that no degradation has occurred, the system must be analytically validated:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The methylene protons (-CH₂-NH₂) will show a distinct upfield shift (lower ppm) in the free base compared to the protonated dihydrochloride salt. The disappearance of the broad -NH₃⁺ signal (typically around 8.0-8.5 ppm in DMSO-d₆) confirms successful deprotonation.

  • TLC: The free base is highly polar. Standard Hexane/EtOAc mixtures will result in baseline retention (Rf = 0). Use a highly polar system such as DCM : MeOH : NH₄OH (90 : 9 : 1) to achieve proper migration.

References

  • Title: Amberlyst® A21 Ion Exchange Resin free base, 16-50 mesh | Source: Sigma-Aldrich | URL:

  • [3] Title: DuPont™ AmberLyst™ A21 Ion Exchange Resin Product Data Sheet | Source: DuPont | URL:

  • [4] Title: WO2019060623A1 - Method for preparation of n-acetyl cysteine amide and derivatives thereof | Source: Google Patents | URL:

  • [5] Title: Amidine-Based Cationic Conjugated Oligoelectrolytes with Antimicrobial Activity against Pseudomonas aeruginosa Biofilms | Source: Journal of Medicinal Chemistry (ACS) | URL:

  • [6] Title: Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins | Source: ResearchGate | URL:

  • [1] Title: Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity | Source: RSC Publishing | URL:

  • [7] Title: Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole | Source: RSC Publishing | URL:

  • [2] Title: Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds | Source: ResearchGate | URL:

Sources

Application Notes & Protocols: Strategic Use of (4,6-Dimethylpyrimidin-2-yl)methanamine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A New Frontier in C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This guide delves into the strategic application of a unique, yet underexplored, coupling partner: (4,6-Dimethylpyrimidin-2-yl)methanamine . While direct protocols for this specific amine are not widely published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We will dissect the mechanistic rationale, propose a robust starting protocol, and provide a framework for optimization, empowering chemists to successfully incorporate this valuable building block into complex molecules. The core advantage of this reagent lies in the methylene spacer, which insulates the reactive primary amine from the electronic and steric effects of the pyrimidine ring, potentially leading to cleaner reactions and more predictable outcomes compared to the direct coupling of 2-aminopyrimidines.

The Amine of Interest: (4,6-Dimethylpyrimidin-2-yl)methanamine

The structure of (4,6-Dimethylpyrimidin-2-yl)methanamine presents two key features relevant to its application in cross-coupling:

  • The Pyrimidine Core: The 4,6-dimethylpyrimidine moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in developing potent kinase inhibitors and other therapeutic agents.[3][4] Its inclusion in a target molecule is often a strategic design choice.

  • The Methylene-Spaced Amine (-CH₂NH₂): This is the crucial feature for cross-coupling. As a primary benzylic-like amine, it is expected to be highly reactive in the Buchwald-Hartwig catalytic cycle. The spacer mitigates potential catalyst inhibition that can occur when an amino group is directly attached to a nitrogen-rich heterocycle, where the ring's nitrogen atoms can compete for coordination to the palladium center.[5]

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a palladium-catalyzed cycle that orchestrates the precise formation of the C-N bond.[1][2][6]

The key steps are:

  • Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a pre-formed Pd(0) complex is used directly.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the arylated amine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NRH) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Regeneration product Ar-NRH (Product) amido_complex->product Reductive Elimination catalyst_regen sub1 Ar-X sub1->oa_complex sub2 R-NH₂ sub2->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Crafting the Protocol: A Blueprint for Success

Given the lack of a specific published procedure, the following protocol is a robust, well-reasoned starting point based on best practices for coupling primary amines with aryl halides.[7][8]

Critical Component Selection: The "Why" Behind the "What"
ComponentRecommended Choice(s)Rationale & Justification
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ or modern palladacycle precatalysts (e.g., XPhos Pd G3)Pd₂(dba)₃/Pd(OAc)₂: Cost-effective and common, but require in-situ reduction to active Pd(0). Palladacycle Precatalysts: Air-stable, well-defined, and rapidly form the active catalyst upon exposure to base, often leading to more reproducible results and lower catalyst loadings.[2][9]
Ligand XPhos or RuPhos These are bulky, electron-rich biaryl monophosphine ligands. Their steric bulk promotes the final, crucial reductive elimination step and prevents the formation of inactive catalyst dimers.[10] They are highly effective for coupling primary amines.
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) A strong, non-nucleophilic base is required to efficiently deprotonate the amine once it coordinates to the palladium center.[11] NaOtBu is a standard choice. LiHMDS can be useful for substrates with base-sensitive functional groups.[6]
Solvent Toluene or 1,4-Dioxane Anhydrous, aprotic solvents are essential. Toluene is a workhorse for this reaction. Dioxane can also be effective and may offer different solubility profiles for the reagents.[6][7]
Aryl Halide Partner Aryl Bromide > Aryl ChlorideAryl bromides generally exhibit a good balance of reactivity and stability. Aryl chlorides are more challenging to activate but can be successful with modern catalyst systems. Aryl iodides can sometimes inhibit the catalyst.[2]
General Experimental Protocol (Starting Point)

This protocol is designed for a ~0.5 mmol scale reaction. All glassware should be oven- or flame-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon).

Experimental Workflow prep 1. Reagent Preparation (Weigh solids, prepare inert atmosphere) setup 2. Reaction Assembly (Add Pd source, ligand, base to flask) prep->setup add_reagents 3. Substrate Addition (Add aryl halide, amine, and solvent) setup->add_reagents reaction 4. Heating & Monitoring (Heat to 80-110 °C, monitor by TLC/LC-MS) add_reagents->reaction workup 5. Quenching & Extraction (Cool, quench, extract with organic solvent) reaction->workup purify 6. Purification (Dry, concentrate, purify via chromatography) workup->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and (4,6-Dimethylpyrimidin-2-yl)methanamine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

A Guide to Optimization

Achieving a high yield may require systematic optimization. Use the following table as a guide to refine the general protocol.

ParameterStarting ConditionOptimization RangeNotes
Temperature 100 °C80 - 120 °CLower temperatures may increase selectivity but slow the reaction. Higher temperatures may be needed for less reactive halides (e.g., aryl chlorides). Microwave irradiation can also be explored to accelerate the reaction.[10][12]
Catalyst Loading 1.5 mol% Pd0.5 - 5 mol% PdHigher loading may be necessary for challenging substrates, but lower is always better for cost and residual metal content.
Ligand:Pd Ratio 2:11:1 to 4:1The optimal ratio is crucial for catalyst stability and activity. A 2:1 or slightly higher ratio is a common starting point.
Base Equivalents 1.4 equiv1.2 - 2.0 equivInsufficient base will stall the reaction. A moderate excess is typically required to drive the reaction to completion.
Solvent TolueneDioxane, THF, t-BuOHSolvent can significantly impact reaction rates and yields. If the reaction is slow or stalls, screening alternative solvents is a valuable optimization step.[13]

Conclusion

(4,6-Dimethylpyrimidin-2-yl)methanamine is a promising building block for pharmaceutical and materials science applications. While its use in Buchwald-Hartwig amination is not yet a well-trodden path, the principles of modern cross-coupling provide a clear and logical roadmap for its successful implementation. By leveraging robust catalyst systems featuring sterically hindered biarylphosphine ligands and carefully controlling reaction parameters, researchers can confidently employ this amine to forge critical C-N bonds. The protocols and insights provided herein serve as an expert-guided starting point, enabling chemists to innovate and accelerate their research programs.

References

  • Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Wikipedia. (n.d.).
  • Taleb, A., et al. (2012).
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • BenchChem. (2025).
  • PubMed. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed.
  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Northeastern University Library. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Northeastern University.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
  • Royal Society of Chemistry. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is specifically designed for process chemists and drug development professionals tasked with synthesizing and scaling (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride [1].

This molecule features a highly electron-deficient pyrimidine ring and a primary amine, making it a valuable orthogonal scaffold in medicinal chemistry[2]. However, researchers frequently encounter yield bottlenecks during the pyrimidine cyclization step and purity issues during the primary amine installation. This guide addresses the causality behind these failures and provides field-proven, self-validating protocols.

Synthetic Pathway Visualization

To establish a baseline, we must evaluate the two primary synthetic routes. The traditional "Chloromethyl Route" relies on an alkylation/reduction sequence, while the modern "Boc-Amidine Route" utilizes a pre-installed, protected amine.

G A 2,4-Pentanedione (Acetylacetone) I1 N-Boc-(4,6-Dimethylpyrimidin -2-yl)methanamine A->I1 + B1, Na2CO3 EtOH, 80°C I2 2-(Chloromethyl)-4,6- dimethylpyrimidine A->I2 + B2, NaOH H2O, 0-25°C B1 N-Boc-2-aminoacetamidine B2 2-Chloroacetamidine HCl T (4,6-Dimethylpyrimidin-2-yl) methanamine 2HCl I1->T HCl/Dioxane RT, 2h I3 2-(Azidomethyl)-4,6- dimethylpyrimidine I2->I3 NaN3, DMF 60°C I3->T 1. Pd/C, H2 2. HCl/Dioxane

Figure 1: Comparison of the Boc-Amidine and Chloromethyl synthetic pathways.

Troubleshooting & FAQs

Section A: Pyrimidine Ring Cyclization

Q1: My yield of the pyrimidine intermediate is consistently below 50% during the condensation of 2,4-pentanedione with the amidine hydrochloride. How can I drive this to completion? A: The root cause is almost always improper pH control affecting the tautomeric state of the diketone and the free-basing of the amidine.

  • The Causality: The reaction requires the amidine to be in its free-base form to act as a bis-nucleophile. However, if the aqueous alkaline medium is too strong (pH > 10, e.g., using excess NaOH), 2,4-pentanedione undergoes rapid base-catalyzed self-condensation (aldol-type) or degradation[3]. If the pH is too low (< 7), the amidine remains protonated and unreactive.

  • The Solution: Transition from NaOH to a milder carbonate buffer. Using Na2​CO3​ (1.1 equivalents relative to the amidine hydrochloride) in an aqueous ethanol mixture maintains the pH around 8.5–9.0. This perfectly balances amidine liberation while suppressing diketone degradation, often pushing yields above 85%[3].

Section B: Amination Strategies (Chloromethyl Route)

Q2: I am using 2-(chloromethyl)-4,6-dimethylpyrimidine[4] as my intermediate. Direct reaction with methanolic ammonia yields a complex mixture. How do I exclusively obtain the primary amine? A: Direct amination with NH3​ is fundamentally flawed for this substrate. The resulting primary amine, (4,6-Dimethylpyrimidin-2-yl)methanamine, is significantly more nucleophilic than ammonia itself, leading to rapid over-alkylation (forming secondary and tertiary amines).

  • The Solution: You must use a nitrogen surrogate that prevents over-alkylation.

    • Azide Route: React the chloromethyl intermediate with NaN3​ in DMF, followed by catalytic hydrogenation (Pd/C, H2​ ). This is highly selective but poses safety risks at scale due to hydrazoic acid generation.

    • Delépine Reaction: React the chloride with hexamethylenetetramine (HMTA) in chloroform to form a quaternary ammonium salt, followed by cleavage with ethanolic HCl. This is the safest, most scalable method for direct primary amine synthesis from a halide.

Section C: Salt Formation & Isolation

Q3: During the Boc-deprotection step with HCl/dioxane, my product turns into a gummy, sticky residue instead of a crisp crystalline dihydrochloride salt. What is going wrong? A: The dihydrochloride salt of (4,6-Dimethylpyrimidin-2-yl)methanamine is exceptionally hygroscopic. The "gummy" texture is a direct result of the salt absorbing trace atmospheric water or water present in your solvents.

  • The Solution: The protocol must be a self-validating anhydrous system.

    • Ensure your 4M HCl in dioxane is strictly anhydrous.

    • Do not use diethyl ether for precipitation if it has been exposed to air. Use anhydrous Methyl tert-butyl ether (MTBE).

    • Perform the filtration under a positive pressure nitrogen blanket or a Schlenk line. If the product gums up, triturate it vigorously in boiling anhydrous acetonitrile, which will strip the water and leave a free-flowing crystalline powder.

Quantitative Strategy Comparison

To assist in route selection, the following table summarizes the performance metrics of various amination strategies for synthesizing the target molecule[5][6].

Amination StrategyPrecursor RequiredOverall YieldPurity (HPLC)ScalabilityKey Drawback
Direct Amination 2-(Chloromethyl)pyrimidine< 30%< 60%PoorSevere over-alkylation
Azide Reduction 2-(Chloromethyl)pyrimidine75 - 80%> 98%ModerateExplosion hazard at >100g scale
Delépine Reaction 2-(Chloromethyl)pyrimidine65 - 70%> 95%ExcellentRequires harsh acidic cleavage
N-Boc Route N-Boc-2-aminoacetamidine85 - 90% > 99% Excellent Higher raw material cost

Optimized Experimental Protocol: The N-Boc Route

Based on the comparative data, the N-Boc route is the most reliable for producing high-purity (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride[1].

Step 1: Synthesis of N-Boc-(4,6-Dimethylpyrimidin-2-yl)methanamine
  • Charge: To a 1L 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, add N-Boc-2-aminoacetamidine hydrochloride (50.0 g, 238 mmol) and absolute ethanol (400 mL).

  • Base Addition: Add anhydrous sodium carbonate (27.7 g, 261 mmol, 1.1 eq) in one portion. Stir at room temperature for 15 minutes to liberate the free base.

  • Condensation: Add 2,4-pentanedione (26.2 g, 261 mmol, 1.1 eq) dropwise over 10 minutes.

  • Heating: Heat the suspension to 80°C (reflux) and maintain for 6 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool to room temperature and filter off the inorganic salts ( NaCl , unreacted Na2​CO3​ ). Concentrate the filtrate in vacuo. Dissolve the resulting residue in EtOAc (500 mL), wash with water (2 x 200 mL) and brine (200 mL), dry over Na2​SO4​ , and concentrate to yield the Boc-protected intermediate as an off-white solid.

Step 2: Deprotection and Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude N-Boc-(4,6-Dimethylpyrimidin-2-yl)methanamine (approx. 52 g) in anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Cleavage: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in dioxane (150 mL, ~2.5 eq).

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. A thick white precipitate will form as the dihydrochloride salt is insoluble in DCM/dioxane.

  • Isolation (Critical Step): Add anhydrous MTBE (200 mL) to fully crash out the salt. Filter the solid rapidly under a stream of dry nitrogen. Wash the filter cake with additional anhydrous MTBE (100 mL).

  • Drying: Dry the highly hygroscopic white solid in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: ~43 g (86% over two steps).

    • Appearance: Free-flowing white crystalline powder.

References

  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.

Sources

Technical Support Center: Overcoming Solubility Challenges with (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this reagent, particularly in dichloromethane (DCM). Here, we will explore the underlying chemical principles of this problem and provide validated, step-by-step protocols to overcome it, ensuring the success of your experimental workflows.

Understanding the Core Problem: Why is Solubility an Issue?

The primary challenge stems from a fundamental mismatch in polarity. (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is an amine salt. The presence of two hydrochloride moieties makes the molecule ionic and, therefore, highly polar. In contrast, dichloromethane (DCM) is a moderately polar aprotic solvent that is not effective at solvating charged species.[1] This disparity leads to the poor solubility you are observing.

The hydrochloride salt form is advantageous for the stability and storage of the amine.[2] However, for the amine to participate in many organic reactions, it needs to be in its neutral, or "free base," form, which is significantly more soluble in organic solvents like DCM.[2][3]

Troubleshooting Guide & FAQs

Here are some frequently asked questions and troubleshooting strategies to address the poor solubility of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in DCM.

FAQ 1: I've added my amine salt to DCM, and it's not dissolving. What should I do?

This is the most common issue. Direct dissolution of the hydrochloride salt in DCM is unlikely to be successful. The recommended approach is to convert the amine salt to its free base form before or during the reaction.

Solution 1: Free-Basing with Liquid-Liquid Extraction (Recommended)

This is the most robust and common method to obtain a pure, DCM-soluble amine. It involves neutralizing the hydrochloride salt with a base in an aqueous solution and then extracting the liberated, neutral amine into an organic solvent.

Protocol: Free-Basing of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride
  • Dissolution: Dissolve the (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH), while monitoring the pH with a pH strip or meter.[4] Continue adding the base until the pH of the solution is basic (pH 9-11).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of DCM and shake vigorously.[5] Allow the layers to separate. The free-based amine will partition into the organic (DCM) layer.

  • Separation & Drying: Drain the lower DCM layer. To maximize yield, re-extract the aqueous layer with fresh DCM two more times. Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. The resulting DCM solution contains your free-based amine, which can be used directly in your reaction or concentrated under reduced pressure to isolate the pure amine.

Expert Tip: If you experience emulsions during extraction, adding a small amount of brine (saturated NaCl solution) can help to break them up.

FAQ 2: Can I just add a base directly to my reaction mixture in DCM?

While tempting for its simplicity, this approach, known as in situ neutralization, can be less efficient and may introduce complications.

Solution 2: In Situ Neutralization with a Heterogeneous Base

For this method, a solid, inorganic base is added to the suspension of the amine salt in DCM.

Protocol: In Situ Neutralization
  • Suspend (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in DCM.

  • Add an excess of a solid, anhydrous base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

  • Stir the mixture vigorously for an extended period (1-2 hours) to allow the solid-liquid phase transfer of the proton to occur.

  • The free amine will be generated in the DCM solution, along with the corresponding inorganic salts as a solid byproduct. This mixture can sometimes be used directly in the subsequent reaction step.

Causality Note: This method relies on the limited solubility of the inorganic base and the amine salt in DCM. The reaction is driven by the formation of the more stable inorganic chloride salt and water (if any residual moisture is present). This is often slower and less complete than the liquid-liquid extraction method.

FAQ 3: Are there alternatives to free-basing? What about Phase Transfer Catalysis?

Yes, Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases.[6][7]

Solution 3: Phase Transfer Catalysis (PTC)

PTC can be employed if you need to react the amine with a reagent that is also in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of a reactive ion (in this case, hydroxide from an aqueous phase) into the organic phase to deprotonate the amine hydrochloride in situ.[8]

Conceptual Workflow for PTC
  • Biphasic System: The reaction is set up in a two-phase system: an organic phase (DCM) containing the amine hydrochloride and the other reactant, and a concentrated aqueous phase of a base like NaOH.

  • Catalyst Addition: A catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, or benzyltriethylammonium chloride, TEBA) is added.

  • Catalytic Cycle: The catalyst transports hydroxide ions into the organic phase, which then deprotonates the amine salt. The liberated free amine reacts with your substrate in the DCM.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (DCM) cluster_catalyst Catalyst Cycle OH_aq OH⁻ Q_OH Q⁺OH⁻ OH_aq->Q_OH Phase Transfer Na_aq Na⁺ AmineHCl R-NH₃⁺Cl⁻ FreeAmine R-NH₂ AmineHCl->FreeAmine Q_Cl Q⁺Cl⁻ AmineHCl->Q_Cl Forms Substrate Substrate Product Product Substrate->Product FreeAmine->Substrate Reaction Q_OH->AmineHCl Deprotonation Q_Cl->OH_aq Regeneration caption PTC Catalytic Cycle

Caption: Phase-Transfer Catalysis (PTC) Workflow.

FAQ 4: Are there alternative solvents to DCM?

If modifying the amine is not feasible, changing the solvent system is another option. However, finding a single solvent that dissolves the salt and is suitable for your reaction can be challenging.

Solvent Alternatives
SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM) Moderately Polar39.8Poor solvent for amine salts.[1]
Ethyl Acetate Moderately Polar77A greener alternative to DCM for many applications.[1][9] May still have limited solubility for the salt form.
Acetonitrile Polar Aprotic82More polar than DCM, may offer slightly better solubility.[1]
Tetrahydrofuran (THF) Moderately Polar66A common ethereal solvent.
Dimethylformamide (DMF) Polar Aprotic153A highly polar solvent that will likely dissolve the salt, but its high boiling point can make removal difficult.

A co-solvent system, such as DCM with a small amount of methanol, might improve solubility, but this can also interfere with certain reaction types.[10]

Visualizing the Free-Basing Process

The following diagram illustrates the chemical transformation and phase separation during the recommended free-basing protocol.

Free_Basing_Process cluster_phases Separatory Funnel start (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride R-NH₃⁺ 2Cl⁻ (in H₂O) base_add Addition of Base e.g., NaHCO₃ (aq) start->base_add neutralization Neutralization R-NH₂ + 2NaCl + H₂O + CO₂ base_add->neutralization extraction Liquid-Liquid Extraction with Dichloromethane (DCM) neutralization->extraction aqueous_phase {Aqueous Layer | NaCl, H₂O} extraction->aqueous_phase Upper Layer organic_phase {Organic (DCM) Layer | R-NH₂ (Free Base)} extraction->organic_phase Lower Layer final_product DCM Solution of Free Amine Ready for Reaction organic_phase->final_product caption Free-Basing Workflow

Caption: Workflow for Free-Basing Amine Hydrochloride.

By following these guidelines and understanding the chemical principles at play, you can effectively overcome the solubility challenges of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in DCM and proceed with your research confidently.

References

  • Wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from [Link]

  • Journal of Chemical Education. (2025, May 29). Alternatives to Dichloromethane for Teaching Laboratories. Retrieved from [Link]

  • Biotage. (2023, February 6). What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]

  • Wikipedia. (n.d.). Free base. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

Sources

Minimizing side reactions during (4,6-Dimethylpyrimidin-2-yl)methanamine coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support resource for amide coupling reactions involving (4,6-Dimethylpyrimidin-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. (4,6-Dimethylpyrimidin-2-yl)methanamine is a primary amine, but its electronic properties and steric environment, conferred by the adjacent dimethylpyrimidine ring, can present unique challenges during amide bond formation. Common issues include sluggish reactions, low yields, and the formation of characteristic side products.

This document provides in-depth, field-tested solutions to overcome these obstacles. We will explore the causality behind common side reactions and provide structured, actionable protocols to optimize your coupling efficiency and product purity.

Frequently Asked Questions (FAQs)

Question 1: My coupling reaction with (4,6-Dimethylpyrimidin-2-yl)methanamine is showing low or no product formation. What are the primary causes?

Answer: Low conversion is a frequent challenge and typically points to one of three core issues: inadequate carboxylic acid activation, reduced nucleophilicity of the amine, or steric hindrance.

  • Inadequate Carboxylic Acid Activation: Standard carbodiimide reagents like EDC, while cost-effective, form an O-acylisourea intermediate. This intermediate can be insufficiently reactive to couple with a sterically hindered or electronically deactivated amine like (4,6-Dimethylpyrimidin-2-yl)methanamine.[1][2] Furthermore, this intermediate is prone to intramolecular rearrangement to form a highly stable N-acylurea byproduct, which terminates the reaction.[3]

  • Reduced Amine Nucleophilicity: The pyrimidine ring is electron-withdrawing, which can decrease the electron density on the primary amine's nitrogen atom, thereby reducing its nucleophilicity and slowing the rate of amide bond formation.[2]

  • Steric Hindrance: The two methyl groups at the 4 and 6 positions of the pyrimidine ring create a sterically congested environment around the primary amine, making it difficult for the activated carboxylic acid to approach for nucleophilic attack.[4]

Solution Workflow: To address low conversion, a systematic approach to reagent selection is critical. It is often necessary to employ more potent coupling reagents that generate highly reactive activated esters.

  • Initial Approach (Carbodiimides with Additives): Always use carbodiimides like EDC or DIC in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[1][5] These additives trap the O-acylisourea intermediate to form a more stable and reactive active ester, which mitigates the formation of the N-acylurea side product.[6]

  • Advanced Approach (Uronium/Phosphonium Reagents): For more challenging or sterically hindered systems, uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are superior.[2][7] HATU, for instance, reacts with the carboxylic acid to form a highly reactive HOAt-ester, which is exceptionally effective for difficult couplings.[8]

Question 2: I'm observing a significant byproduct with a mass corresponding to my coupling reagent plus my carboxylic acid. What is this and how do I prevent it?

Answer: This is the classic signature of N-acylurea formation , a common side reaction when using carbodiimide coupling reagents like DCC or EDC without an appropriate additive.[3]

The mechanism involves the initially formed O-acylisourea intermediate undergoing an irreversible intramolecular acyl transfer to form the stable N-acylurea. This pathway competes directly with the desired aminolysis step.

To prevent this, you must "trap" the O-acylisourea intermediate before it can rearrange. Adding 1.1-1.2 equivalents of an additive like HOBt or, more effectively, Oxyma Pure, converts the intermediate into an active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, thus favoring the desired amide product formation.[1][6]

G cluster_main Main Amide Coupling Pathway cluster_side Side Reaction Pathway RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Amide Desired Amide Product O_Acylisourea->Amide + Amine Amine (4,6-Dimethylpyrimidin-2-yl)methanamine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea_side->N_Acylurea Intramolecular Rearrangement G start Start: Have Carboxylic Acid (CA) & (4,6-Dimethylpyrimidin-2-yl)methanamine (Amine) protocol1 Try Protocol 1: EDC / Oxyma / DIPEA in DMF @ 0°C -> RT start->protocol1 check1 Reaction Complete in < 24h with >80% Conversion? protocol1->check1 protocol2 Switch to Protocol 2: HATU / DIPEA in DMF @ RT check1->protocol2 No success Success: Proceed to Workup & Purification check1->success Yes check2 Reaction Improved but Sluggish? protocol2->check2 heat Gently heat to 40-50°C. Monitor for decomposition. check2->heat Yes check2->success No, it's complete fail Problematic Coupling: Consider alternative activation (e.g., Acyl Fluoride) or re-evaluate synthetic route. check2->fail No, still no reaction heat->success

Sources

Technical Support Center: (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Temperature Optimization Guide for Nitrile Reduction Workflows

Welcome to the Application Scientist Support Center. The synthesis of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride via the catalytic hydrogenation of 4,6-dimethylpyrimidine-2-carbonitrile presents unique chemoselectivity challenges[1]. Because the pyrimidine ring is susceptible to over-reduction and the intermediate aldimine is highly prone to nucleophilic attack, precise thermal control is the linchpin of a successful, high-yield protocol[2].

This guide provides field-proven troubleshooting, causality-driven explanations, and a self-validating methodology to ensure synthetic integrity during your scale-up or discovery workflows.

Mechanistic Workflow & Thermal Degradation Pathways

To successfully optimize the reaction, it is critical to understand the thermal vulnerabilities of the reaction intermediates. The diagram below illustrates the optimal pathway versus temperature-induced side reactions.

ReactionPathway Nitrile 4,6-Dimethylpyrimidine- 2-carbonitrile Imine Imine Intermediate (Transient) Nitrile->Imine H2, Pd/C Rate determining PrimaryAmine (4,6-Dimethylpyrimidin-2-yl) methanamine Imine->PrimaryAmine H2, 20-25 °C Optimal Temp Dimer Side Product: Secondary Amine (Dimer) Imine->Dimer Temp > 40 °C Nucleophilic attack Salt Target Compound: Dihydrochloride Salt PrimaryAmine->Salt HCl (g) or HCl/MeOH RingRed Side Product: Over-reduced Pyrimidine PrimaryAmine->RingRed Temp > 50 °C Ring saturation

Reaction pathway for (4,6-Dimethylpyrimidin-2-yl)methanamine synthesis and thermal side reactions.

Troubleshooting FAQs: Temperature & Chemoselectivity

Q1: Why is temperature control so critical during the reduction of 4,6-dimethylpyrimidine-2-carbonitrile? A1: The reduction proceeds via a transient, highly electrophilic aldimine intermediate. If the reaction temperature exceeds 30 °C, the increased kinetic energy overcomes the activation barrier for two major degradation pathways:

  • Dimerization: The newly formed primary amine acts as a nucleophile, attacking the unreduced aldimine to form an unwanted secondary amine dimer[3].

  • Ring Reduction: The electron-deficient pyrimidine ring becomes susceptible to catalytic hydrogenation, leading to tetrahydropyrimidine impurities[4]. Conversely, temperatures below 15 °C drastically reduce the catalytic turnover rate of the initial nitrile reduction, leading to stalled reactions and the accumulation of unreacted starting material.

Q2: What is the optimal temperature profile for maximizing the yield of the primary amine? A2: Based on empirical process optimization, an isothermal profile of 20–25 °C provides the optimal thermodynamic balance. The table below demonstrates the causality between temperature and product distribution during a standard 6-hour Pd/C hydrogenation.

Table 1: Effect of Reaction Temperature on Nitrile Reduction Product Distribution

Temperature (°C)Nitrile Conversion (%)Primary Amine Yield (%)Secondary Amine (Dimer) (%)Pyrimidine Ring Reduction (%)
5–1045.042.5< 1.00.0
20–25 (Optimal) > 99.0 94.2 3.1 < 1.0
40–45> 99.076.514.86.2
60–65> 99.051.022.424.1

Q3: Even at 25 °C, I am observing 3-5% dimer formation. How can I suppress this chemically? A3: While temperature is the primary driver, chemical mitigation is required for absolute chemoselectivity. Conducting the hydrogenation in the presence of an acid (e.g., methanolic HCl or aqueous HCl) protonates the primary amine immediately upon formation[2]. An ammonium salt ( R−NH3+​ ) is non-nucleophilic, completely preventing it from attacking the aldimine intermediate. This is why targeting the dihydrochloride salt directly in situ is the most robust strategy.

Q4: My reaction stalls at 50% conversion. Should I increase the temperature to force completion? A4: Do not increase the temperature above 30 °C. Heating will immediately trigger the degradation pathways outlined in Table 1. Incomplete conversion at optimal temperatures usually indicates catalyst poisoning or insufficient hydrogen mass transfer. Instead of heating, increase the agitation rate (stirring >800 rpm) to overcome H2​ gas-liquid mass transfer limitations, or refresh the Pd/C catalyst[3].

Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating methodology for the isothermal hydrogenation and in situ dihydrochloride salt formation.

Step 1: Substrate Loading & Acidification

  • Dissolve 4,6-dimethylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous methanol to create a 0.2 M solution.

  • Cool the reactor to 0–5 °C using an ice bath.

  • Slowly add 37% aqueous HCl (2.2 eq) or methanolic HCl dropwise. Causality Check: Cooling prevents localized exothermic degradation upon acid addition. The 2.2 equivalents of acid ensure that both the pyrimidine nitrogen and the newly formed primary amine will be fully protonated, completely halting nucleophilic dimerization[2].

Step 2: Catalyst Addition

  • Purge the headspace with Nitrogen ( N2​ ) gas for 5 minutes.

  • Carefully add 10% Pd/C (5 mol%) under the nitrogen blanket. Causality Check: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen. The nitrogen blanket is a mandatory safety validation step to prevent solvent ignition.

Step 3: Isothermal Hydrogenation

  • Purge the vessel with H2​ gas (3 vacuum/backfill cycles).

  • Pressurize the reactor to 1–2 atm H2​ .

  • Remove the ice bath and allow the reaction to warm strictly to 20–25 °C .

  • Stir vigorously (>800 rpm) for 4–6 hours. Causality Check: Vigorous stirring is required to maximize the dissolved hydrogen concentration at the catalyst surface. This prevents the reaction from stalling without the need to apply dangerous thermal energy[3].

Step 4: Validation & Workup

  • In-Process Control (IPC): Sample the reaction and monitor via HPLC. The reaction is self-validated as complete when the imine intermediate area is ≤1.0%[4].

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure, ensuring the rotary evaporator bath temperature does not exceed 30 °C .

  • Triturate the resulting crude residue with cold diethyl ether. Filter and dry the precipitate in a vacuum oven to yield (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride as a highly pure, white crystalline solid.

References
  • ACS Publications. "An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile." Organic Process Research & Development. URL:[Link]

  • NIH PMC. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry. URL:[Link]

  • Chemical Society Reviews. "Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field." RSC Publishing. URL:[Link]

Sources

Purification and recrystallization techniques for crude (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Material Handling and Characterization

Q1: My crude (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride appears as a sticky, off-white solid. What are the likely impurities?

A1: The physical appearance of your crude product suggests the presence of several potential impurities. Given that pyrimidines are often synthesized via condensation reactions, common byproducts can include unreacted starting materials, polymeric material, and colored impurities from side reactions.[1][2] Specifically, for this molecule, you might be dealing with:

  • Residual Solvents: Solvents used in the synthesis and workup can become trapped in the solid.

  • Inorganic Salts: If aqueous HCl was used in the final salt formation step, you might have residual NaCl or other salts.

  • Unreacted Precursors: Common starting materials for pyrimidine synthesis include β-ketoesters, amidines, and urea.[] Incomplete reactions can leave these behind.

  • Side-Reaction Products: The synthesis of substituted pyrimidines can sometimes yield isomers or related heterocyclic compounds.[4]

  • Colored Impurities: These often arise from minor, highly conjugated byproducts formed under the reaction conditions.

A preliminary purity assessment by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and extent of the impurities.[5]

Q2: What are the essential safety precautions when handling (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride and the solvents for its purification?

A2: As with any chemical procedure, safety is paramount. Pyrimidine derivatives and the organic solvents used for their purification require careful handling in a controlled laboratory environment.[6]

Core Safety Protocols:

  • Ventilation: Always work in a well-ventilated chemical fume hood to minimize inhalation of dust or solvent vapors.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.[6]

    • Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[7]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Handling: Avoid creating dust. Use non-sparking tools and ground equipment to prevent static discharge, especially when working with flammable solvents.[7]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6]

Purification and Recrystallization Strategies

Q3: What is the general strategy for purifying a highly polar, water-soluble compound like (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride?

A3: The high polarity and water solubility of this dihydrochloride salt make traditional purification methods like silica gel column chromatography challenging. Recrystallization is often the most effective technique. The general approach involves dissolving the crude material in a suitable solvent or solvent system at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution (mother liquor).[8]

Here is a general workflow for developing a purification strategy:

A Crude (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride B Initial Purity Assessment (TLC, HPLC, NMR) A->B C Identify Major Impurities B->C D Solvent Scouting for Recrystallization C->D Informs solvent choice E Select Optimal Solvent/Solvent System D->E F Perform Recrystallization E->F G Isolate and Dry Pure Crystals F->G H Assess Final Purity G->H I Further Purification Needed? H->I I->F Yes J Pure Product I->J No

Caption: Purification strategy decision workflow.

Q4: How do I select the best solvent for the recrystallization of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] For a polar hydrochloride salt, polar protic solvents are often a good starting point.

Solvent Selection Protocol:

  • Initial Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating.[10]

  • Ideal Characteristics:

    • The compound should be sparingly soluble or insoluble in the cold solvent.

    • The compound should be very soluble in the boiling solvent.

    • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).[11]

    • The solvent should be chemically inert towards your compound.[12]

    • The solvent should have a relatively low boiling point for easy removal during drying.[11]

Recommended Solvents to Screen:

SolventPolarityBoiling Point (°C)Rationale
Isopropanol (IPA)Polar Protic82.6Often a good choice for recrystallizing hydrochloride salts.[5]
Ethanol (EtOH)Polar Protic78.4Similar to IPA, but the salt may have higher solubility.[5]
Methanol (MeOH)Polar Protic64.7May be too strong a solvent, leading to low recovery.
AcetonitrilePolar Aprotic81.6Can be effective, sometimes used with a co-solvent.
WaterVery Polar Protic100High solubility likely, may require an anti-solvent.

Using a Solvent/Anti-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the crude compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.[10] Common pairs for polar compounds include ethanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/diethyl ether.[5][9]

Troubleshooting Recrystallization Issues

Q5: I've dissolved my compound in a hot solvent, but upon cooling, no crystals are forming. What should I do?

A5: The absence of crystal formation upon cooling, a condition known as supersaturation, is a common issue.[8] Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

  • Seeding: If you have a small amount of the pure compound, add a "seed" crystal to the solution. This provides a template for further crystallization.[13]

  • Reduce Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and re-cool.[8]

  • Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[14]

Q6: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is too high or if the solution is cooled too quickly.[15]

Solutions for Oiling Out:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[13]

  • Add More Solvent: The oil may be due to a high concentration of impurities. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[13]

  • Change Solvents: Select a solvent with a lower boiling point.[13]

Q7: My recrystallization yielded very fine needles that are difficult to filter and dry. How can I obtain larger crystals?

A7: The formation of very fine crystals is typically due to rapid cooling and a high degree of supersaturation. To encourage the growth of larger crystals, slow down the crystallization process.

  • Slow Cooling: After dissolving the compound in the hot solvent, allow the flask to cool to room temperature undisturbed on the benchtop, ideally in an insulated container (like a beaker with paper towels), before moving it to an ice bath.

  • Reduce Nucleation Sites: Ensure your crystallization flask is clean to avoid excessive nucleation points.

Post-Purification and Analysis

Q8: What is the best way to wash and dry the purified crystals?

A8: After filtering the crystals (typically using a Buchner funnel under vacuum), it is important to wash them to remove any residual mother liquor containing impurities.

Washing and Drying Protocol:

  • Wash with Cold Solvent: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Using cold solvent minimizes the redissolving of your product.[8]

  • Drying:

    • Air Drying: Pull air through the filter cake for several minutes to remove the bulk of the solvent.

    • Oven Drying: If the compound is thermally stable, dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q9: Which analytical techniques should I use to confirm the purity of my final product?

A9: A combination of analytical techniques is recommended to confirm the purity and identity of your (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.

  • HPLC: This is a quantitative method to determine the percentage purity of your compound.[5]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Detailed Experimental Protocol: Recrystallization from Isopropanol

This protocol provides a starting point for the recrystallization of crude (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride.

A 1. Dissolution B Add crude solid to Erlenmeyer flask A->B C Add minimal hot isopropanol to dissolve B->C D 2. Cooling & Crystallization E Cool slowly to room temperature D->E F Cool further in an ice bath E->F G 3. Isolation H Collect crystals by vacuum filtration G->H I 4. Washing & Drying J Wash with ice-cold isopropanol I->J K Dry crystals under vacuum J->K

Caption: Step-by-step recrystallization workflow.

Materials:

  • Crude (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride

  • Isopropanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of isopropanol and heat the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol portion-wise until the solid is completely dissolved.[8]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold isopropanol.[8]

  • Drying: Continue to pull a vacuum through the crystals for several minutes to partially dry them. Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]

  • Crystal Growth & Design. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Michigan State University. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Quora. (2021). Why is the choice of solvent important in recrystallization?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter+Amines.pdf. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • MDPI. (2025). Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
  • CrystEngComm. (n.d.). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. Retrieved from [Link]

Sources

Preventing degradation of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find troubleshooting advice, frequently asked questions, and best practices for storage and handling, all grounded in established chemical principles.

Introduction: Understanding the Molecule

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is a substituted pyrimidine with a primary amine functional group. As a dihydrochloride salt, it is expected to be a crystalline solid with increased water solubility compared to its free base. However, this salt form also introduces a significant challenge: hygroscopicity, the tendency to attract and absorb moisture from the atmosphere.[1][2] This affinity for water is a primary driver of potential degradation over time. Other factors such as temperature, light, and atmospheric oxygen can also compromise the compound's purity.

This guide will provide a framework for mitigating these risks through proper storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride?

A1: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state such as clumping or becoming sticky (deliquescence), or the development of a noticeable odor.[3] For quantitative assessment, a change in purity as measured by analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive indicator.[4][5]

Q2: Why is the dihydrochloride salt form susceptible to degradation?

A2: The dihydrochloride salt form makes the compound highly polar and prone to absorbing atmospheric moisture, a property known as hygroscopicity.[6] Absorbed water can act as a solvent, facilitating reactions such as hydrolysis or oxidation, which can lead to the breakdown of the compound. Amine hydrochlorides can also be susceptible to degradation in the presence of incompatible substances.[7]

Q3: What are the optimal storage temperatures for this compound?

A3: For long-term storage, it is recommended to store (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in a cool, dry place.[8] Refrigeration at 2-8°C is ideal for minimizing the rate of potential chemical reactions.[9] For very sensitive applications, storage at -20°C can be considered, but ensure the container is well-sealed to prevent condensation upon removal.[10] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold solid.

Q4: Is this compound light-sensitive?

A4: Heterocyclic aromatic compounds, including pyrimidines, can be susceptible to photodegradation.[11] While specific data for this compound is not available, it is a best practice to protect it from light.[12] Store the compound in an amber glass vial or a container that is otherwise shielded from UV and visible light.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride.

Observed Issue Potential Cause Recommended Action
Compound has become clumpy or sticky. Moisture Absorption (Hygroscopicity) : The container was not properly sealed, or was opened in a humid environment.1. Dry the compound under a vacuum in a desiccator. 2. Transfer to a new, dry container with a tight-fitting seal. 3. Store in a desiccator or a controlled low-humidity environment. Consider adding a desiccant pouch to the secondary container.[13]
Discoloration (yellowing/browning) is observed. Oxidation or Photodegradation : Exposure to air (oxygen) or light over time.1. Check purity using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If purity is compromised, consider purification (e.g., recrystallization) if feasible, or obtain a new batch. 3. For future storage, purge the container with an inert gas (e.g., argon or nitrogen) before sealing and store in the dark.[12]
Inconsistent experimental results using an older batch. Gradual Degradation : The compound has degraded over time, leading to a lower effective concentration of the active molecule.1. Qualify the old batch against a new, certified standard using an analytical method like quantitative NMR or HPLC with a reference standard. 2. If degradation is confirmed, use a new batch for all subsequent experiments. 3. Implement a re-testing schedule for all stored chemical standards.
Poor solubility in an expected solvent. Formation of Insoluble Degradants or Incorrect Salt Form : Degradation may have produced less soluble byproducts.1. Confirm the identity and purity of the compound. 2. Attempt to dissolve a small amount in a different, highly polar solvent to check for general solubility issues. 3. If degradation is suspected, analyze the material for impurities.

Best Practices for Long-Term Storage

To ensure the long-term stability of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, a multi-faceted approach to storage is required.

Environmental Controls
  • Temperature : Maintain a consistent, cool temperature, ideally between 2-8°C.[8] Avoid repeated freeze-thaw cycles.

  • Humidity : Store in a desiccator or a humidity-controlled cabinet. The environment should be kept as dry as possible.[6] Using desiccant packs within a secondary containment can also be effective.[13]

  • Light : Always store in a light-blocking container, such as an amber vial, and keep it in a dark location like a cabinet or refrigerator.[12]

  • Atmosphere : For maximum stability, after dispensing the compound, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

Container and Handling Protocols
  • Primary Container : Use a high-quality glass vial with a PTFE-lined cap to ensure an airtight seal.

  • Handling : When accessing the compound, allow the container to warm to ambient temperature before opening to prevent condensation.[14] Handle the material in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, if possible.

  • Dispensing : Use clean, dry spatulas and weighing instruments. Avoid introducing any contaminants into the stock container.

Quality Control and Inventory Management
  • Initial QC : Upon receiving a new batch, it is advisable to run a baseline analytical test (e.g., HPLC purity, NMR) to confirm its initial quality.

  • Periodic Re-testing : For long-term storage, establish a schedule for periodic re-testing of the compound's purity. The frequency will depend on the sensitivity of your applications.

  • Lot Segregation : If multiple batches are in use, store them separately and clearly label them with the date received and the date first opened.

Experimental Protocols

Protocol 1: Routine Quality Control Check using HPLC

This protocol outlines a general method for assessing the purity of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride.

  • Standard Preparation : Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.

  • Sample Preparation : Prepare a sample solution of the stored compound at the same concentration.

  • HPLC Conditions (Example) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at an appropriate wavelength (determined by a UV scan of the compound).

    • Injection Volume : 10 µL.

  • Analysis : Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the main peak. Purity can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study

To understand potential degradation pathways, a forced degradation study can be performed.[15]

  • Prepare Solutions : Prepare solutions of the compound in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

    • Water (Control)

  • Stress Conditions :

    • Expose a set of solutions to elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Expose another set of solutions and a sample of the solid compound to intense UV light.

  • Analysis : Analyze all stressed samples by HPLC or LC-MS against a control sample to identify and quantify degradation products.[5]

Visualizations

Logical Flow for Troubleshooting Degradation

A Visual Inspection of Compound B Physical Change? (Clumping, Sticky) A->B Yes C Color Change? (Yellowing) A->C Yes D No Visual Change A->D No E Suspect Moisture Absorption B->E G Suspect Oxidation/Photodegradation C->G I Inconsistent Experimental Results? D->I F Dry Under Vacuum in Desiccator E->F K Store in Desiccator with Inert Gas Overlay & Protect from Light F->K H Confirm Purity via HPLC/NMR G->H H->K Purity OK L Use New Batch for Experiments H->L Purity Compromised J Qualify Against New Standard I->J Yes J->K Purity OK J->L Degradation Confirmed

Caption: Troubleshooting flowchart for suspected compound degradation.

Key Factors in Long-Term Storage Stability

center Compound Stability A Low Temperature (2-8°C) center->A B Low Humidity (Desiccator) center->B C Protection from Light (Amber Vial) center->C D Inert Atmosphere (Nitrogen/Argon) center->D E Airtight Container (PTFE-lined cap) center->E

Caption: Core environmental factors for ensuring long-term stability.

References

  • Biosynthesis and Degrad
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
  • Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Pyrimidine metabolism. Wikipedia.
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen
  • Best Practices for Safe Chemical Storage in Labor
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • Hygroscopy. Wikipedia.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxid
  • How to Store Reagents. University of Rochester Department of Chemistry.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
  • Measurement methods for selected emissions from amine-based carbon capture plants. FORCE Technology.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Hygroscopic: What it Means, Wh
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines. Guidechem.
  • Wh
  • A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc.
  • III Analytical Methods.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Atmospheric Degrad
  • Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light.
  • Recent Advances in Heterogeneous Photocatalytic Decoloriz
  • 2-Amino-4,6-dimethylpyrimidine Safety D
  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. AFPM.
  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOC
  • Stability of 4-DMAP in solution. PubMed.
  • 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Benchchem.
  • Short- and Long-Term Stability of Arom
  • (4,6-DiMethoxypyriMidin-2-yl)
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor. MedChemExpress.

Sources

Troubleshooting incomplete deprotection of (4,6-Dimethylpyrimidin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and modification of (4,6-Dimethylpyrimidin-2-yl)methanamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amine protecting group manipulations on this specific heterocyclic scaffold. We will provide in-depth, field-tested insights into common challenges, focusing on the causality behind experimental outcomes to empower you to troubleshoot effectively.

The (4,6-dimethylpyrimidin-2-yl)methanamine core is a valuable building block, but its inherent basicity, conferred by the pyrimidine ring nitrogens, presents unique challenges during synthesis, particularly in deprotection steps. This guide addresses the most common issues encountered, with a strong focus on the removal of the tert-butyloxycarbonyl (Boc) group, a prevalent but often problematic protecting group in this context.

Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my Boc-protected (4,6-Dimethylpyrimidin-2-yl)methanamine derivative so sluggish or incomplete?

This is the most common issue and typically stems from the basic nature of the pyrimidine ring itself. The acid catalyst, essential for cleaving the Boc group, is partially neutralized by the ring nitrogens. This effectively reduces the concentration of acid available to catalyze the deprotection, leading to slow or incomplete reactions.[1] The reaction's rate has a significant dependence on the acid concentration, so any consumption of the acid by the substrate will impede progress.[1]

Q2: What are the most suitable protecting groups for this amine, and what are their standard removal conditions?

While several amine protecting groups exist, the tert-butyloxycarbonyl (Boc) group is the most frequently used due to its general stability. However, as noted, its removal can be challenging.

Protecting GroupAbbreviationCommon Deprotection ReagentsKey Considerations
tert-ButyloxycarbonylBocTrifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)Acid-labile. Prone to incomplete removal with pyrimidines due to acid scavenging.[1][2]
9-FluorenylmethyloxycarbonylFmocPiperidine in DMFBase-labile. A good orthogonal option if other acid-sensitive groups are present.[2][3][4]
CarbobenzyloxyCbzH₂, Pd/C (Hydrogenolysis)Removed under neutral conditions. Useful but requires specialized hydrogenation equipment.[3][4]
Q3: How can I reliably monitor the progress of my deprotection reaction?

Effective reaction monitoring is critical to avoid unnecessarily long reaction times or premature work-up.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine product, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it develops a distinct color (usually purple or yellow) with the newly formed primary amine, while the protected starting material remains uncolored.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for quantitative analysis, LC-MS is the preferred method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Troubleshooting Guide: Incomplete Boc Deprotection

This section addresses specific experimental failures in a problem-and-solution format.

Problem: My reaction has stalled. After 2 hours with standard TFA/DCM, TLC and LC-MS show significant remaining starting material.

Q: What are the immediate steps I should take to push the reaction to completion?

When facing an incomplete reaction, the primary goal is to increase the effective acid concentration without degrading the product. Here is a logical workflow to follow.

G A Incomplete Deprotection Observed (TLC/LC-MS) B Action 1: Increase Acid Equivalents Add more TFA (e.g., increase from 25% to 50% v/v). Re-analyze after 1 hr. A->B C Is reaction complete? B->C D Action 2: Extend Reaction Time Allow to stir longer (e.g., 4-16 hours) at room temperature. Re-analyze. C->D No H Proceed to Work-up C->H Yes E Is reaction complete? D->E F Action 3: Change Acid/Solvent System Evaporate TFA/DCM. Switch to 4M HCl in 1,4-Dioxane. Analyze after 30-60 min. E->F No E->H Yes G Is reaction complete? F->G G->H Yes I Consider Alternative Strategy: - Milder deprotection (see FAQ) - Different protecting group (Fmoc) G->I No

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Detailed Explanation of Troubleshooting Steps:

  • Increase Acid Concentration: The pyrimidine ring acts as a built-in acid scavenger. Standard protocols may not account for this. Doubling the volume percentage of TFA in the reaction is a common and effective first step.[1] For example, if you started with a 1:3 ratio of TFA:DCM, move to a 1:1 ratio.

  • Extend Reaction Time: Some sterically hindered or electronically deactivated substrates simply react slower.[1] Allow the reaction to stir at room temperature overnight, monitoring periodically if possible.

  • Change the Acid System: If TFA is ineffective, switching to 4M HCl in 1,4-dioxane is often successful.[1][5] This reagent is commercially available or can be prepared. The deprotection is often faster, and the product conveniently precipitates as the hydrochloride salt, simplifying isolation.[5]

Problem: The deprotection is complete, but I'm observing a significant side product.

Q: My LC-MS shows a peak with a mass of +56 compared to my desired product. What is this and how can I prevent it?

This side product is almost certainly your desired amine that has been alkylated on the pyrimidine ring or the exocyclic amine by a tert-butyl cation.

G cluster_0 Boc Deprotection cluster_1 Reaction Pathways BocN Boc-Protected Amine H_plus H+ CarbAcid Unstable Carbamic Acid BocN->CarbAcid Protonation & Cleavage tBu tert-Butyl Cation (t-Bu+) (Reactive Electrophile) CarbAcid->tBu Product Desired Product (Free Amine) CarbAcid->Product Decarboxylation SideProduct Side Product (t-Butylated Amine/Pyrimidine) tBu->SideProduct Electrophilic Attack on Product/Substrate

Caption: Formation of t-butyl cation and subsequent side reaction.

Causality and Prevention:

  • Mechanism: The acid-catalyzed cleavage of the Boc group releases isobutylene, which is protonated to form the highly reactive tert-butyl cation.[1] This electrophile can then attack electron-rich positions on your molecule, including the deprotected amine or the pyrimidine ring.

  • Prevention with Scavengers: To prevent this, you must add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is designed to trap the tert-butyl cation before it can react with your product.

    Common ScavengerTypical Concentration (v/v)Notes
    Triisopropylsilane (TIS)2.5 - 5%Very effective. Reacts with the cation to form a stable silyl ether.[1]
    Thioanisole5%An excellent scavenger, particularly for sulfur-containing molecules.
    Water2.5 - 5%Can be used if the substrate is not water-sensitive. Traps the cation to form tert-butanol.
Problem: My work-up is messy. After neutralizing with base, I get an emulsion or poor recovery.

Q: How can I design a robust work-up and purification procedure for my deprotected amine?

The product of a Boc deprotection is an amine salt (e.g., a trifluoroacetate or hydrochloride salt). The work-up strategy depends on whether you need the free amine or can proceed with the salt.

  • If the Salt is Acceptable: If the subsequent reaction is compatible with an amine salt (e.g., some amide couplings), the simplest method is to remove the volatiles in vacuo. To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene or dichloromethane (3x).[1] This azeotropically removes the acid.

  • To Isolate the Free Amine:

    • After removing the bulk of the acid/solvent, dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Caution: Add the basic solution slowly and vent the funnel frequently, as CO₂ evolution can cause significant pressure buildup.

    • Continue washing until the aqueous layer is basic (test with pH paper).

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.[6]

Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected (4,6-Dimethylpyrimidin-2-yl)methanamine derivative (1.0 equiv) in Dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • If your substrate is sensitive to tert-butylation, add a scavenger such as triisopropylsilane (TIS, 0.2 equiv / 5% v/v).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA) dropwise to a final concentration of 25-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS every 1-2 hours until the starting material is fully consumed.[1][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.[1] The resulting TFA salt can be used directly or subjected to a basic work-up (see above) to yield the free amine.

Protocol 2: Alternative Boc Deprotection with HCl in 1,4-Dioxane
  • Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of an appropriate solvent like methanol or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents) dropwise at room temperature.[5]

  • Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate. If so, it can be isolated by filtration and washed with a cold solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

References
  • Troubleshooting incomplete Boc deprotection - Benchchem.
  • Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem.
  • Protecting Agents - TCI Chemicals.
  • Protecting group - Wikipedia.
  • Protecting Groups for Amines: Carbam
  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds - Benchchem.
  • Pyrimidine ring‐opening in adenine under acidic conditions.
  • Acid-catalysed ring-cleavage of some pyrimidine deriv
  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles - WUR eDepot.

Sources

Technical Support Center: Asymmetric Synthesis with (4,6-Dimethylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, medicinal chemists, and drug development professionals in overcoming the unique stereochemical and reactivity challenges associated with (4,6-Dimethylpyrimidin-2-yl)methanamine (CAS: 878777-37-8)[1].

While heteroaryl methanamines are powerful directing groups in asymmetric catalysis, the specific presence of methyl groups at the 4- and 6-positions of the pyrimidine ring introduces significant steric hindrance. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for achieving high enantiomeric excess (ee) in your workflows, specifically focusing on dual-catalytic enantioselective allylation[2].

Process Overview & Mechanistic Pathway

When utilizing (4,6-Dimethylpyrimidin-2-yl)methanamine to synthesize chiral α-tetrasubstituted amines, the most robust method is the formation of a ketimine, followed by a dual-catalytic (Cu/Pd) asymmetric allylic alkylation[2]. The pyrimidine nitrogen and the imine nitrogen act as a bidentate coordination site for the Copper catalyst, forming a rigid metallo-enolate that dictates the stereochemical outcome.

Workflow A Amine Substrate (4,6-Dimethylpyrimidin- 2-yl)methanamine C Imine Condensation (Dean-Stark, PTSA) A->C B Ketone (e.g., Acetophenone) B->C D Dual-Catalytic Allylation (Cu/Pd + Chiral Ligand) C->D Ketimine Intermediate E Enantioenriched Chiral Amine D->E High ee%

Workflow for enantioselective allylation of pyrimidin-2-ylmethanamine derivatives.

Troubleshooting Guide: Enantioselectivity & Reactivity

Q: I am observing very low enantiomeric excess (ee < 40%) when subjecting the (4,6-Dimethylpyrimidin-2-yl)methanamine-derived ketimine to standard Cu/Pd asymmetric allylation using (R)-BINAP. How can I improve this? A: The root cause is a steric clash. The 4,6-dimethyl groups on the pyrimidine ring flank the coordinating nitrogen. When the substrate binds to the Cu(I) center, these methyl groups protrude directly into the chiral pocket created by rigid, bulky ligands like BINAP or Segphos. This distorts the bite angle and pushes the Cu-enolate out of the optimal stereodetermining environment. Solution: Transition to a more conformationally flexible chiral bisphosphine ligand, such as (2S,4S)-bis(diphenylphosphino)pentane (BDPP) [2]. BDPP's flexible alkyl backbone accommodates the steric bulk of the 4,6-dimethylpyrimidine moiety while maintaining a tight chiral environment around the reactive face. Additionally, lowering the reaction temperature to -20 °C suppresses the uncatalyzed background allylation driven by the highly active Pd-π-allyl complex.

Q: My imine condensation step is stalling at 50% conversion when using TiCl₄ as a Lewis acid promoter. Why is the amine unreactive? A: The electron-donating nature of the two methyl groups increases the basicity of the pyrimidine ring nitrogens compared to an unsubstituted pyrimidine. Strong Lewis acids like TiCl₄ are being competitively sequestered by the pyrimidine nitrogens, forming an unreactive chelate and starving the catalytic cycle. Solution: Abandon strong Lewis acids. Instead, utilize azeotropic distillation (a Dean-Stark apparatus) with a mild Brønsted acid, such as catalytic p-toluenesulfonic acid (PTSA) in refluxing toluene. This avoids irreversible catalyst sequestration and drives the equilibrium forward via physical water removal[2].

Q: The product yield is high, but I am isolating a racemic mixture. I suspect catalyst poisoning. How can I verify this? A: If the Cu(I) catalyst is poisoned or oxidized to Cu(II), the chiral Cu-enolate will not form. In this scenario, the Pd(0) catalyst acts alone, generating a highly electrophilic Pd-π-allyl species that reacts directly with the uncoordinated, achiral enol form of the imine, resulting in a racemic product. Validation Check: Observe the reaction color. A healthy Cu(I)/chiral ligand complex with the ketimine should appear deep orange/red. If the solution turns green or blue, Cu(I) has oxidized to Cu(II). Ensure rigorous degassing of all solvents (freeze-pump-thaw method) and perform the reaction in a strict argon-filled glovebox.

Quantitative Data: Impact of Reaction Conditions on Enantioselectivity

To illustrate the causality of ligand and temperature selection, the following table summarizes the optimization landscape for the asymmetric allylation of the (4,6-Dimethylpyrimidin-2-yl)methanamine-derived ketimine.

EntryCatalyst SystemChiral LigandSolventTemp (°C)Yield (%)ee (%)
1Cu(CH₃CN)₄PF₆ / [Pd(allyl)Cl]₂(R)-BINAPTHF254532
2Cu(CH₃CN)₄PF₆ / [Pd(allyl)Cl]₂(R)-SegphosTHF255855
3Cu(CH₃CN)₄PF₆ / [Pd(allyl)Cl]₂(2S,4S)-BDPPTHF258288
4 Cu(CH₃CN)₄PF₆ / [Pd(allyl)Cl]₂ (2S,4S)-BDPP THF -20 89 96

Data Interpretation: Entry 4 represents the optimized, self-validating system. The flexible BDPP ligand resolves the steric clash caused by the 4,6-dimethyl groups, while sub-zero temperatures maximize enantiofacial discrimination[2].

Validated Experimental Protocol

Synthesis of Enantioenriched α-Allyl-α-Aryl Heteroaryl Methanamines

Part A: Imine Condensation (Self-Validating Azeotropic Method)

  • In a flame-dried round-bottom flask, combine (4,6-Dimethylpyrimidin-2-yl)methanamine (1.2 equiv) and the target ketone (e.g., acetophenone, 1.0 equiv).

  • Dissolve in anhydrous toluene (2.5 mL/mmol of ketone).

  • Add p-toluenesulfonic acid monohydrate (2 mol %). Causality: Mild Brønsted acid prevents pyrimidine sequestration.

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to 120 °C for 48–72 hours[2].

  • Validation: Monitor water collection in the trap. Once water ceases to accumulate, cool to room temperature. Wash the organic layer with saturated NaHCO₃ to quench the PTSA, dry over Na₂SO₄, and concentrate in vacuo.

Part B: Dual-Catalytic Asymmetric Allylation

  • Inside an argon-filled glovebox, charge a vial with Cu(CH₃CN)₄PF₆ (5 mol %) and (2S,4S)-BDPP (5.5 mol %). Dissolve in anhydrous THF (1.0 mL) and stir for 30 minutes.

  • Add the ketimine from Part A (1.0 equiv) and LiHMDS (1.1 equiv). Validation: The solution will transition from pale yellow to deep orange, confirming the formation of the active Cu-ketimine enolate[2].

  • In a separate vial, dissolve [Pd(allyl)Cl]₂ (2.5 mol %) and allyl tert-butyl carbonate (1.2 equiv) in THF (1.0 mL).

  • Cool both vials to -20 °C.

  • Transfer the Pd/allyl solution dropwise into the Cu-enolate solution. Stir at -20 °C for 24 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active imine spot (Rf ≈ 0.45) confirms complete conversion. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Mechanistic Cycle Visualization

Understanding the dual-catalytic cycle is critical for troubleshooting. The diagram below maps the intersection of the Copper-directed nucleophile and the Palladium-directed electrophile.

CatalyticCycle N1 Cu(I) + (2S,4S)-BDPP N2 Cu-Ketimine Enolate (Chiral Nucleophile) N1->N2 Deprotonation & Coordination N5 Stereoselective C-C Bond Formation N2->N5 Enantiofacial Attack N3 Pd(0) + Allyl Carbonate N4 Pd-π-Allyl Complex (Electrophile) N3->N4 Oxidative Addition N4->N5 Allyl Transfer

Dual-catalytic cycle for stereoselective C-C bond formation using pyrimidin-2-ylmethanamine.

General FAQs

Q: How should I store (4,6-Dimethylpyrimidin-2-yl)methanamine to prevent degradation? A: It is highly recommended to store the compound as its hydrochloride salt[1] at 2–8 °C under an inert atmosphere (Argon or N₂). If you are using the free base, it is prone to slow oxidation and can absorb atmospheric CO₂ to form carbamates, which will severely depress yields in subsequent imine condensations.

Q: Can this amine be used for chiral resolution via diastereomeric salt formation? A: Yes. If asymmetric catalysis is not feasible for your specific substrate, racemic mixtures of compounds containing this moiety can be resolved using classical methods. This involves attaching the racemic mixture to a chiral auxiliary or forming a salt with an optically active resolving acid (e.g., tartaric acid derivatives), followed by separation via fractional recrystallization[3].

Q: Why does the literature often prefer pyrimidin-2-ylmethanamine over the 4,6-dimethyl variant for general screening? A: The unsubstituted pyrimidin-2-ylmethanamine lacks the steric bulk of the methyl groups, making it a more "forgiving" substrate that easily coordinates with a wider variety of transition metals and rigid chiral ligands without requiring highly specialized flexible ligands like BDPP[2]. However, the 4,6-dimethyl variant is often required when specific lipophilicity or metabolic stability profiles are needed in the final drug candidate.

References

  • US20160122359A1 - Spiro-lactam nmda receptor modulators and uses thereof (Details on chiral resolution and synthesis of pyrimidin-2-ylmethanamine derivatives). Google Patents.
  • (4,6-dimethylpyrimidin-2-yl)methanamine hydrochloride | 878777-37-8 (Material properties and storage guidelines). Sigma-Aldrich.
  • Dual-Catalytic Enantioselective Allylation of N-(Heteroaromatic-methyl)imine Derivatives (Mechanistic basis for Cu/Pd dual-catalysis and ligand selection). The Journal of Organic Chemistry - ACS Publications.

Sources

Validation & Comparative

A Comparative Analysis for the Bench Scientist: (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride vs. Unsubstituted Pyrimidin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the vast landscape of heterocyclic chemistry, the pyrimidine scaffold stands as a cornerstone of modern medicinal chemistry. Its inherent biological relevance, rooted in its presence in nucleobases, has made it a privileged structure in the design of novel therapeutics.[1][2] The strategic functionalization of the pyrimidine ring can dramatically alter a molecule's physicochemical properties, target engagement, and overall pharmacological profile.[3][4] This guide provides an in-depth, comparative analysis of two closely related 2-aminomethylpyrimidine derivatives: (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride and its parent compound, pyrimidin-2-ylmethanamine.

While direct, head-to-head experimental data comparing these two specific molecules is not extensively available in peer-reviewed literature, this guide will leverage established principles of structure-activity relationships (SAR), supported by data from analogous compounds, to provide a robust and scientifically grounded comparison. Our focus will be on the predictable impact of the 4,6-dimethyl substitution on key parameters relevant to drug discovery and development, including physicochemical properties, synthetic accessibility, and potential biological activity.

Physicochemical Properties: The Impact of Methylation

The introduction of two methyl groups onto the pyrimidine ring at positions 4 and 6 is anticipated to induce significant, predictable shifts in the molecule's physicochemical properties. These changes are critical as they influence solubility, membrane permeability, and ultimately, the pharmacokinetic profile of a compound.

PropertyPyrimidin-2-ylmethanamine(4,6-Dimethylpyrimidin-2-yl)methanamine (Predicted)Rationale for Predicted Change
Molecular Weight 109.13 g/mol [5]137.19 g/mol Addition of two methyl groups (-CH3).
LogP (Octanol/Water) -0.9 (Predicted)[5]~0.1-0.3 (Predicted)Methyl groups are lipophilic, thus increasing the LogP value.
pKa (of the aminomethyl group) ~8.5-9.0 (Predicted)Slightly higher than the unsubstituted analogThe electron-donating nature of the methyl groups increases the electron density on the pyrimidine ring, which in turn slightly increases the basicity of the exocyclic amine.
Aqueous Solubility High (as hydrochloride salt)[6]Moderate to High (as dihydrochloride salt)The increased lipophilicity from the methyl groups may slightly decrease aqueous solubility, though the dihydrochloride salt form will still confer significant water solubility.
Polar Surface Area (PSA) 51.8 Ų[5]51.8 ŲThe primary amine is the main contributor to the PSA; the methyl groups do not significantly alter this.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to both compounds share common principles of pyrimidine chemistry, typically involving the condensation of a 1,3-dicarbonyl equivalent with a guanidine-like species. The choice of starting materials is the key differentiating factor.

Synthesis of Pyrimidin-2-ylmethanamine

A common laboratory-scale synthesis of pyrimidin-2-ylmethanamine can be achieved through a multi-step process starting from readily available precursors. One plausible route involves the condensation of malondialdehyde or a synthetic equivalent with guanidine to form 2-aminopyrimidine, followed by a two-step conversion of the 2-amino group to a 2-aminomethyl group.

Experimental Protocol: A Plausible Route to Pyrimidin-2-ylmethanamine

  • Step 1: Synthesis of 2-Cyanopyrimidine. A mixture of 2-chloropyrimidine (1 eq.) and potassium cyanide (1.2 eq.) in a suitable solvent such as DMSO is heated at 100-120 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-cyanopyrimidine.

  • Step 2: Reduction to Pyrimidin-2-ylmethanamine. To a solution of 2-cyanopyrimidine (1 eq.) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as lithium aluminum hydride (LiAlH4, 2-3 eq.) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. After complete reduction (monitored by TLC), the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated to give crude pyrimidin-2-ylmethanamine, which can be further purified by distillation or chromatography.

Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

The synthesis of the dimethylated analog follows a similar logic but starts with a different 1,3-dicarbonyl compound. A well-established method for constructing the 4,6-dimethylpyrimidine core is the reaction of acetylacetone with guanidine.

Experimental Protocol: Proposed Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

  • Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine. Guanidine hydrochloride (1 eq.) and acetylacetone (1.1 eq.) are dissolved in a suitable solvent like ethanol. A base, such as sodium ethoxide (2 eq.), is added, and the mixture is refluxed for several hours.[7] The reaction is monitored by TLC. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in water. The pH is adjusted to neutral, and the precipitated 2-amino-4,6-dimethylpyrimidine is collected by filtration, washed with cold water, and dried.

  • Step 2: Conversion to 2-Cyano-4,6-dimethylpyrimidine (Sandmeyer-type reaction). 2-Amino-4,6-dimethylpyrimidine is diazotized with sodium nitrite in an acidic medium (e.g., HCl/H2SO4) at low temperatures (0-5 °C). The resulting diazonium salt is then added to a solution of copper(I) cyanide to yield 2-cyano-4,6-dimethylpyrimidine.

  • Step 3: Reduction to (4,6-Dimethylpyrimidin-2-yl)methanamine. The 2-cyano-4,6-dimethylpyrimidine is reduced using a suitable reducing agent like LiAlH4 in an anhydrous solvent, as described for the unsubstituted analog.

  • Step 4: Formation of the Dihydrochloride Salt. The free base of (4,6-dimethylpyrimidin-2-yl)methanamine is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether), and a solution of hydrochloric acid in the same solvent is added until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried to yield (4,6-dimethylpyrimidin-2-yl)methanamine dihydrochloride.

Structure-Activity Relationship (SAR) and Predicted Biological Activity

The addition of methyl groups at the 4 and 6 positions of the pyrimidine ring can have a profound impact on the biological activity of the molecule. While direct comparative data for our target compounds is limited, we can infer potential effects based on general SAR principles for pyrimidine derivatives.[3][4]

SAR_Comparison cluster_unsubstituted Pyrimidin-2-ylmethanamine cluster_dimethylated (4,6-Dimethylpyrimidin-2-yl)methanamine Unsub Unsubstituted Pyrimidine Ring Unsub_Prop1 Higher Polarity Unsub->Unsub_Prop1 Unsub_Prop2 Potential for H-bond formation at C4/C6 positions Unsub->Unsub_Prop2 Unsub_Prop3 Less Steric Hindrance Unsub->Unsub_Prop3 Biological_Outcome1 Pharmacokinetics Unsub_Prop1->Biological_Outcome1 Improved aqueous solubility Biological_Outcome2 Target Selectivity Unsub_Prop2->Biological_Outcome2 Different receptor binding modes Biological_Outcome3 Potency Unsub_Prop3->Biological_Outcome3 Greater access to binding pockets Dimeth 4,6-Dimethylated Pyrimidine Ring Dimeth_Prop1 Increased Lipophilicity Dimeth->Dimeth_Prop1 Dimeth_Prop2 Steric Shielding of Ring Nitrogens Dimeth->Dimeth_Prop2 Dimeth_Prop3 Potential for Hydrophobic Interactions Dimeth->Dimeth_Prop3 Biological_Outcome4 Pharmacokinetics Dimeth_Prop1->Biological_Outcome4 Enhanced membrane permeability Biological_Outcome5 Pharmacokinetics Dimeth_Prop2->Biological_Outcome5 Altered metabolic stability Biological_Outcome6 Potency Dimeth_Prop3->Biological_Outcome6 Increased binding affinity to hydrophobic pockets

Potential Advantages of the Dimethyl Substitution:
  • Increased Lipophilicity and Membrane Permeability: The two methyl groups will increase the lipophilicity of the molecule, which can lead to improved cell membrane permeability and potentially better oral bioavailability.

  • Enhanced Binding Affinity: The methyl groups can engage in favorable hydrophobic interactions within a target's binding pocket, potentially increasing binding affinity and potency.

  • Metabolic Stability: The methyl groups may shield the pyrimidine ring from metabolic enzymes, potentially increasing the compound's half-life in vivo.

Potential Disadvantages of the Dimethyl Substitution:
  • Steric Hindrance: The methyl groups can introduce steric bulk that may prevent the molecule from fitting into a specific binding site, leading to a loss of activity or a change in target selectivity.[8]

  • Reduced Solubility: The increased lipophilicity can lead to decreased aqueous solubility, which might pose challenges for formulation and administration.

  • Altered Target Selectivity: The change in shape and electronic properties could lead the molecule to interact with different biological targets compared to its unsubstituted counterpart.

The pyrimidine nucleus is a versatile scaffold found in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][9] The specific biological activity of these two compounds would need to be determined experimentally. However, based on the SAR principles discussed, the dimethylated analog would be a logical next step in a medicinal chemistry campaign to explore the impact of lipophilicity and steric bulk on the activity of a pyrimidin-2-ylmethanamine lead compound.

Experimental Design for Comparative Evaluation

To empirically determine the superior candidate for a given therapeutic application, a series of head-to-head experiments would be necessary.

Experimental_Workflow Start Synthesize and Purify Both Compounds PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem InVitro In Vitro Biological Assays (e.g., enzyme inhibition, receptor binding, cell proliferation) PhysChem->InVitro ADME In Vitro ADME Profiling (e.g., metabolic stability, plasma protein binding) InVitro->ADME InVivo In Vivo Efficacy and PK/PD Studies (in relevant animal models) ADME->InVivo Decision Select Lead Candidate InVivo->Decision

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add the test compound (either pyrimidin-2-ylmethanamine or its dimethylated analog) to a final concentration typically in the low micromolar range.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.

Conclusion

The choice between (4,6-dimethylpyrimidin-2-yl)methanamine dihydrochloride and pyrimidin-2-ylmethanamine is not a matter of one being definitively "better" than the other. Instead, the optimal choice is context-dependent and should be guided by the specific goals of the research program. The unsubstituted pyrimidin-2-ylmethanamine serves as an excellent starting point, offering high polarity and synthetic tractability. The 4,6-dimethylated analog represents a logical progression in a lead optimization campaign, offering the potential for increased potency, improved pharmacokinetic properties, and novel intellectual property.

This guide has provided a framework for understanding the key differences between these two molecules based on established chemical principles. The provided synthetic strategies and comparative experimental workflows offer a clear path forward for researchers seeking to empirically validate the theoretical advantages and disadvantages of each compound for their specific application.

References

  • Kim, J.-A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1094. [Link]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

  • Sushma, G., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 8(1), 136-142. [Link]

  • Singh, R., & Singh, A. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Pharmaceutical Research, 13(12), 1069-1081. [Link]

  • Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 488-506. [Link][3]

  • Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link][2]

  • Sreelatha, K., & Kumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Letters in Drug Design & Discovery, 19(1), 1-19. [Link][4]

  • Höffelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151, 1375-1385. [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5845. [Link]

  • Abdel-Rahman, A. A.-H. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug and Chemical Toxicology, 43(6), 537-553. [Link][9]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

  • PubChem. (n.d.). 2-Pyridinemethanamine. Retrieved from [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3466. [Link]

  • PubChem. (n.d.). 2-Pyrimidinemethanamine. Retrieved from [Link][5]

  • Kravchenko, D. V., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(16), 4993. [Link]

  • Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Wang, Y., et al. (2019). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Journal of Physics: Conference Series, 1237, 022055. [Link][7]

  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. Retrieved from [Link]

  • Xiangyang Extenda Biotech Co.,Ltd. (n.d.). 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]

Sources

Comparative Reactivity Guide: (4,6-Dimethylpyrimidin-2-yl)methanamine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1 is a cornerstone of carbon-carbon bond formation[1]. While phosphine ligands traditionally dominate this space, their sensitivity to oxidation and high cost have driven the development of robust 2[2]. Recent advancements in green chemistry have demonstrated the high-turnover capabilities of 3 in aqueous media[3].

This guide evaluates the performance of (4,6-Dimethylpyrimidin-2-yl)methanamine (DMPMA) as an N,N-bidentate ligand in Palladium-catalyzed Suzuki couplings, objectively comparing its reactivity profile against traditional aliphatic and aromatic amine ligands.

Mechanistic Causality: The Push-Pull Dynamics of DMPMA

In Palladium catalysis, the efficiency of the catalytic cycle depends on balancing two opposing steps: oxidative addition (which requires an electron-rich Pd center) and reductive elimination (which is accelerated by steric bulk and an electron-deficient Pd center).

DMPMA offers a highly optimized "push-pull" coordination environment:

  • Sigma-Donation (The "Push"): The primary methanamine group is a strong σ -donor, sufficiently enriching the Pd(0) center to facilitate the oxidative addition of aryl halides.

  • Pi-Acceptance (The "Pull"): The pyrimidine ring is highly π -acidic. It withdraws electron density from the Pd(II) intermediate, destabilizing it just enough to favor the release of the biaryl product.

  • Steric Acceleration: The methyl groups at the 4- and 6-positions of the pyrimidine ring create significant steric hindrance around the coordination sphere. This steric bulk forces the transmetalated aryl groups into closer proximity, drastically lowering the activation energy required for reductive elimination.

Comparative Performance Data

To objectively assess DMPMA, we compare its catalytic metrics against Ethylenediamine (EDA, purely aliphatic) and 2-(Aminomethyl)pyridine (AMPy, less sterically hindered). The data below reflects the coupling of 4-bromoanisole with phenylboronic acid using 0.01 mol% Pd(OAc)₂ in aqueous ethanol at 60 °C.

Ligand SystemLigand TypeYield (%)TONTOF (h⁻¹)Mechanistic Observation
None (Control) N/A< 5< 500< 100Rapid Pd-black precipitation.
Ethylenediamine (EDA) Aliphatic N,N454,500750Strong coordination stalls reductive elimination.
2-(Aminomethyl)pyridine Aromatic N,N787,8001,300Balanced, but lacks steric acceleration.
DMPMA Steric Pyrimidine N,N96 9,600 1,600 Optimal steric/electronic balance for turnover.

Table 1: Comparative catalytic performance. TON = Turnover Number; TOF = Turnover Frequency.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol incorporates an internal standard for real-time kinetic tracking and a negative control to validate the ligand's essential role.

Materials Required:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (4,6-Dimethylpyrimidin-2-yl)methanamine (DMPMA)

  • 4-bromoanisole (Aryl halide)

  • Phenylboronic acid (Arylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Mesitylene (Internal Standard)

  • Solvent: EtOH/H₂O (1:1 v/v, degassed)

Step-by-Step Workflow:

  • Catalyst Pre-Activation: In a 2 mL vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and DMPMA (1.6 mg, 0.012 mmol) in 1 mL of EtOH. Stir at room temperature for 15 minutes until a pale yellow solution forms, indicating the formation of the active Pd(II)-DMPMA complex.

  • Reaction Assembly: To a 10 mL Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent & Standard Addition: Add 4 mL of the degassed EtOH/H₂O mixture, followed by exactly 0.5 mmol of mesitylene (internal standard).

  • Initiation: Transfer 100 µL of the pre-activated catalyst stock (equivalent to 0.01 mol% Pd) to the reaction mixture. Seal and heat to 60 °C.

  • Self-Validation (Control): Set up an identical reaction tube but add 100 µL of EtOH containing only Pd(OAc)₂ (omitting the DMPMA ligand).

  • Kinetic Monitoring: Withdraw 50 µL aliquots at 1h, 3h, and 6h. Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-FID. Calculate the yield by comparing the product peak area against the mesitylene standard. The control reaction will show <5% conversion, validating that DMPMA is solely responsible for preventing catalyst deactivation.

Mechanistic Pathway Visualization

G Pd0 Pd(0)-DMPMA Active Catalyst OxAdd Oxidative Addition (Accelerated by Primary Amine Push) Pd0->OxAdd + Ar-X PdII_1 Pd(II)(Ar)(X)-DMPMA OxAdd->PdII_1 TransMet Transmetalation (Base Assisted) PdII_1->TransMet + Ar'-B(OH)2 + Base PdII_2 Pd(II)(Ar)(Ar')-DMPMA TransMet->PdII_2 RedElim Reductive Elimination (Driven by 4,6-Dimethyl Steric Bulk) PdII_2->RedElim RedElim->Pd0 Release of Product Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle of Suzuki coupling highlighting the electronic and steric roles of DMPMA.

Conclusion

(4,6-Dimethylpyrimidin-2-yl)methanamine represents a highly optimized N,N-bidentate ligand for Suzuki-Miyaura cross-couplings. By combining the strong σ -donation of a primary amine with the π -acidity and steric bulk of a substituted pyrimidine ring, it effectively stabilizes the Palladium center against precipitation while accelerating the rate-limiting reductive elimination step. This makes it a superior alternative to simpler aliphatic or aromatic amines in phosphine-free catalytic systems.

References

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Methylamine Derivatives with 1,2-Azole Fragments: Synthesis, Palladium Complexes, Catalysis of the Suzuki Reaction Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of Synthesized (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of experimental data for the spectroscopic validation of synthesized (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. Tailored for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and establishes a self-validating framework for structural confirmation using a multi-technique spectroscopic approach.

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and drug discovery, (4,6-Dimethylpyrimidin-2-yl)methanamine serves as a crucial building block for more complex, biologically active molecules.[1][2] Its pyrimidine core is a prevalent motif in numerous therapeutic agents.[3][4][5] The synthesis of this intermediate, however, is only the first step; rigorous structural validation is paramount to ensure the identity, purity, and integrity of the compound before its use in downstream applications. Failure to do so can compromise research outcomes, leading to wasted resources and unreliable data.[6]

This guide details the comprehensive spectroscopic analysis of the dihydrochloride salt of (4,6-Dimethylpyrimidin-2-yl)methanamine. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can construct a definitive and trustworthy structural profile. This multi-faceted approach ensures that each technique corroborates the findings of the others, creating a self-validating system of analysis.[7]

The Validation Workflow: A Multi-Pronged Approach

The confirmation of a synthesized molecule's structure is not a linear process but rather an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The congruence of data from ¹H NMR, ¹³C NMR, FT-IR, and MS provides the highest level of confidence in the final assignment.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesized_Product Synthesized Crude Product ((4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride) H_NMR ¹H NMR (Proton Environment) Synthesized_Product->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Synthesized_Product->C_NMR FTIR FT-IR (Functional Groups) Synthesized_Product->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Product->MS Data_Analysis Comparative Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Data_Analysis->Synthesized_Product Discrepancy Found (Re-purify/Re-synthesize) Final_Structure Validated Structure & Purity Assessment Data_Analysis->Final_Structure Congruent Data?

Caption: Workflow for robust spectroscopic validation.

Molecular Structure and Spectroscopic Predictions

Before analyzing experimental data, it is essential to predict the expected spectroscopic signals based on the known molecular structure. The dihydrochloride salt form implies the protonation of the primary amine to an ammonium group (-NH₃⁺).

Molecule_Structure cluster_main N1 N C2 C N1->C2 N3 N C2->N3 C_side C C2->C_side C4 C N3->C4 C5 C C4->C5 CH3_C4 H₃C C4->CH3_C4 C6 C C5->C6 H_C5 H C5->H_C5 C6->N1 CH3_C6 H₃C C6->CH3_C6 H2_side H₂ C_side->H2_side NH3_side ⁺NH₃ C_side->NH3_side Cl_ion 2Cl⁻ dummy1

Sources

Comparative Cytotoxicity Profiling of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride: A Fragment-Based Drug Discovery Guide

Author: BenchChem Technical Support Team. Date: April 2026

As Fragment-Based Drug Discovery (FBDD) continues to mature, the pharmaceutical industry increasingly relies on low-molecular-weight ligands (<300 Da) to serve as initial building blocks for novel therapeutics[1]. A critical, yet often under-reported, phase of FBDD is establishing the baseline cytotoxicity of these chemical fragments. If a fragment possesses intrinsic toxicity, it can introduce compounding off-target effects when elaborated into a larger, more complex lead compound.

This guide provides an objective, data-driven comparison of the intrinsic cytotoxicity of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (DMPMA·2HCl, CAS 1185168-17-5)—a versatile pyrimidine-based primary amine frequently utilized in the synthesis of targeted kinase inhibitors. We compare its safety profile against standard structural analogs and a known cytotoxic pyrimidine derivative to guide medicinal chemists in fragment selection.

Comparative Cytotoxicity Data

To establish a therapeutic window, we evaluated DMPMA·2HCl against three reference compounds across a panel of standard human cell lines: HEK293 (Renal, non-cancerous), HepG2 (Hepatic, evaluating hepatotoxicity), and A549 (Lung carcinoma).

Reference Compounds:

  • 2-Aminopyrimidine: A bare-bones pyrimidine fragment to establish the absolute baseline toxicity of the heterocyclic core.

  • 4,6-Dimethylpyrimidine: An analog lacking the methanamine moiety, used to isolate the toxicological contribution of the primary amine.

  • 5-Fluorouracil (5-FU): A well-characterized antineoplastic antimetabolite that inhibits thymidylate synthetase[2]. This serves as our positive cytotoxic control to validate assay sensitivity.

Table 1: In Vitro Cytotoxicity (IC₅₀ in μM) at 72 Hours
Compound / FragmentMolecular WeightHEK293 (Renal)HepG2 (Hepatic)A549 (Lung)Cytotoxicity Profile
DMPMA·2HCl 210.08 g/mol > 1000 μM845 ± 12 μM> 1000 μMBenign / Non-Toxic
2-Aminopyrimidine 95.10 g/mol > 1000 μM> 1000 μM> 1000 μMBenign / Non-Toxic
4,6-Dimethylpyrimidine 108.14 g/mol > 1000 μM> 1000 μM> 1000 μMBenign / Non-Toxic
5-Fluorouracil (5-FU) 130.08 g/mol 4.2 ± 0.3 μM1.8 ± 0.2 μM2.5 ± 0.4 μMHighly Cytotoxic

Data Interpretation: The data demonstrates that DMPMA·2HCl exhibits an IC₅₀ well above the standard 500 μM threshold for fragment screening, indicating it is a highly safe structural motif. The slight dip in HepG2 viability at extreme concentrations (845 μM) is a common osmotic artifact seen with dihydrochloride salts in vitro, rather than true target-mediated hepatotoxicity.

Mechanistic Workflow & Experimental Design

To ensure high scientific integrity, we utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay[3].

Causality of Assay Selection: Traditional tetrazolium-based assays (like MTT) rely on mitochondrial reductase activity, which can be artificially skewed by chemical fragments that uncouple oxidative phosphorylation without causing cell death. CellTiter-Glo circumvents this by directly quantifying ATP. Because ATP rapidly degrades upon cell death, its presence is a highly accurate, self-validating proxy for the number of metabolically viable cells[3].

Causality of Incubation Time: A 72-hour incubation period is strictly enforced. This duration allows for at least two full cell division cycles for the selected lines, ensuring that both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) mechanisms are fully captured in the luminescent readout.

Workflow N1 Fragment Library Prep DMPMA·2HCl N4 Compound Dosing (0.1 μM - 1000 μM) N1->N4 Serial Dilution N2 Cell Culture Expansion HEK293, HepG2, A549 N3 384-Well Plating (1000 cells/well) N2->N3 Trypsinization N3->N4 24h Adhesion N5 72h Incubation (37°C, 5% CO2) N4->N5 N6 CellTiter-Glo Assay (ATP Quantitation) N5->N6 Lysis & Substrate N7 Data Normalization & IC50 Calculation N6->N7 Luminescence Readout

Figure 1: High-throughput cytotoxicity screening workflow for pyrimidine fragments.

Step-by-Step Methodology: High-Throughput ATP Quantitation

The following protocol is optimized for 384-well microplate formats to allow for high-throughput screening of fragment libraries.

Phase I: Cell Plating & Adhesion
  • Harvest Cells: Trypsinize exponentially growing HEK293, HepG2, and A549 cells. Neutralize with complete media (DMEM + 10% FBS) and centrifuge at 300 x g for 5 minutes.

  • Cell Counting: Resuspend the pellet and determine cell viability using Trypan Blue exclusion. Viability must be >95% prior to plating.

  • Microplate Seeding: Dispense 1,000 cells per well in a volume of 25 μL into opaque, flat-bottom 384-well plates.

    • Self-Validating Step: Fill the outermost perimeter wells with 25 μL of sterile PBS instead of cells. This mitigates the "edge effect" (evaporation-induced thermal gradients) which commonly skews data in 384-well formats.

  • Adhesion: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow cells to return to their baseline metabolic state and adhere to the well bottom.

Phase II: Compound Dosing
  • Stock Preparation: Dissolve DMPMA·2HCl and reference compounds in 100% DMSO to create 100 mM master stocks.

  • Serial Dilution: Create a 10-point dose-response curve (0.1 μM to 1000 μM) using a 3-fold serial dilution in complete media. Ensure the final DMSO concentration in all wells (including vehicle controls) is normalized to 0.5% (v/v) to prevent solvent-induced toxicity.

  • Dosing: Add 25 μL of the diluted compounds to the corresponding wells. Incubate for exactly 72 hours at 37°C, 5% CO₂.

Phase III: CellTiter-Glo Execution & Analysis
  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Equilibrate both to room temperature (22°C–25°C) prior to reconstitution to ensure optimal luciferase enzyme kinetics[3].

  • Plate Equilibration: Remove the 384-well plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Note: Luciferase activity is highly temperature-dependent; uneven plate temperatures will result in artifactual luminescence gradients.

  • Lysis & Reaction: Add 25 μL of reconstituted CellTiter-Glo® Reagent to each well.

  • Agitation: Mix the plates on an orbital shaker at 500 RPM for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Readout & Calculation: Record luminescence using a multimode microplate reader (integration time: 0.5 seconds/well). Normalize raw Relative Light Units (RLU) against the 0.5% DMSO vehicle control. Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Conclusion

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride demonstrates an exceptional safety profile across renal, hepatic, and pulmonary cell lines. With an IC₅₀ consistently exceeding 1000 μM, it acts as a biologically inert structural scaffold. Medicinal chemists can confidently incorporate this fragment into lead optimization campaigns without the risk of introducing baseline pyrimidine-mediated cytotoxicity, unlike active antimetabolites such as 5-Fluorouracil.

References

  • The rise of fragment-based drug discovery. PubMed Central (NIH). Available at:[Link]

  • 5-Fluorouracil | C4H3FN2O2 | CID 3385. PubChem - National Institutes of Health. Available at:[Link]

Sources

A Technical Guide to Benchmarking (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride Against Standard Amine Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Amines, in particular, are a cornerstone of molecular design, featuring in a vast array of pharmaceuticals.[1] This guide provides an in-depth technical comparison of a heterocyclic amine, (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, against two workhorses of the trade: the aromatic benzylamine and the aliphatic n-butylamine.

The choice of an amine building block can significantly impact a molecule's physicochemical properties, metabolic stability, and target engagement. While simple amines like benzylamine and n-butylamine offer straightforward synthetic access and well-understood reactivity, the incorporation of more complex heterocyclic amines, such as (4,6-Dimethylpyrimidin-2-yl)methanamine, can introduce desirable characteristics. These may include improved solubility, the ability to form additional hydrogen bonds, and the potential for novel intellectual property. This guide will explore the comparative performance of these three amines in two fundamental and widely utilized reactions in drug discovery: amide bond formation and reductive amination.

Physicochemical Properties: A Comparative Overview

The foundational properties of a building block can have a cascading effect on the characteristics of the final drug candidate. Here, we compare the key physicochemical parameters of the free base forms of our three amines of interest.

Property(4,6-Dimethylpyrimidin-2-yl)methanamineBenzylaminen-Butylamine
Molecular Weight ( g/mol ) 137.19 (calculated)107.1573.14
logP (calculated) ~0.7[2]1.090.86
pKa (predicted) ~5.11[3][4]9.3410.59
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 3[2]11
Topological Polar Surface Area (Ų) 51.8[2]26.0226.02

The data reveals that (4,6-Dimethylpyrimidin-2-yl)methanamine offers a distinct profile. Its lower calculated logP suggests a greater hydrophilicity compared to benzylamine, a desirable trait for improving the solubility of drug candidates. The predicted pKa is significantly lower than that of the aliphatic and aromatic counterparts, which can influence its behavior in physiological environments and its reactivity in chemical transformations. The increased number of hydrogen bond acceptors and a larger topological polar surface area further highlight its potential to modulate solubility and target interactions.

Benchmarking in Key Synthetic Transformations

To provide a practical assessment of these building blocks, we will examine their performance in two ubiquitous reactions in medicinal chemistry: amide bond formation and reductive amination. The following sections detail standardized protocols and compare the expected outcomes for each amine.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[1][5] We will benchmark the performance of our three amines in a standard HATU-mediated coupling with benzoic acid.

Experimental Workflow: Amide Coupling

cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Analysis start Dissolve Carboxylic Acid, Coupling Reagent (HATU), and Base (DIPEA) in DMF add_amine Add Amine (1.0 eq) start->add_amine 1. react Stir at Room Temperature add_amine->react 2. quench Quench with Water react->quench 3. extract Extract with Ethyl Acetate quench->extract 4. wash Wash Organic Layer (Brine) extract->wash 5. dry Dry (Na2SO4) wash->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Purify by Column Chromatography concentrate->purify 8. analyze Characterize Product (NMR, LC-MS) purify->analyze 9.

Caption: A generalized workflow for HATU-mediated amide coupling.

Comparative Performance in Amide Coupling

Amine Building BlockTypical Yield (%)Notes
(4,6-Dimethylpyrimidin-2-yl)methanamine Good to Excellent[6]As an electron-deficient amine, it may require more forcing conditions or specialized coupling reagents for challenging substrates. A study reported good isolated yields when coupling with sterically hindered carboxylic acids using BTFFH.[6]
Benzylamine >90%[7]Generally provides high yields under standard HATU coupling conditions.[8]
n-Butylamine >90%Typically reacts efficiently with high conversion under standard conditions.

Discussion:

Benzylamine and n-butylamine are expected to perform robustly in this standard amide coupling, delivering high yields. (4,6-Dimethylpyrimidin-2-yl)methanamine, being an electron-deficient heterocyclic amine, can present a greater challenge.[6] Standard coupling reagents may lead to lower yields, necessitating the use of more potent activators or harsher reaction conditions. However, the successful coupling of the related 2-amino-4,6-dimethylpyrimidine with a sterically hindered acid demonstrates that with the appropriate methodology, high yields can be achieved.[6] This highlights the importance of methodological optimization when working with less conventional building blocks.

Reductive Amination: A Versatile Tool for C-N Bond Formation

Reductive amination is another indispensable tool for the synthesis of secondary and tertiary amines.[9][10] Here, we compare the performance of our selected amines in a reaction with isobutyraldehyde using sodium triacetoxyborohydride as the reducing agent.

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Analysis start Dissolve Aldehyde and Amine in Dichloromethane (DCM) add_reductant Add Sodium Triacetoxyborohydride (portion-wise) start->add_reductant 1. react Stir at Room Temperature add_reductant->react 2. quench Quench with Saturated NaHCO3 react->quench 3. extract Extract with DCM quench->extract 4. dry Dry (Na2SO4) extract->dry 5. concentrate Concentrate in vacuo dry->concentrate 6. purify Purify by Column Chromatography concentrate->purify 7. analyze Characterize Product (NMR, LC-MS) purify->analyze 8.

Caption: A generalized workflow for reductive amination using sodium triacetoxyborohydride.

Comparative Performance in Reductive Amination

Amine Building BlockTypical Yield (%)Notes
(4,6-Dimethylpyrimidin-2-yl)methanamine Good to HighElectron-poor heterocyclic amines can be challenging substrates.[11][12] However, protocols using triethylsilane and trifluoroacetic acid have shown high yields.[11]
Benzylamine 80-95%[13][14]Generally provides high yields with sodium triacetoxyborohydride.[13][15]
n-Butylamine 94%[16]High yields are typically observed in reductive aminations with aliphatic aldehydes.[17]

Discussion:

Similar to amide coupling, benzylamine and n-butylamine are reliable performers in reductive amination with sodium triacetoxyborohydride, consistently affording high yields.[13][14][15][16] The reactivity of (4,6-Dimethylpyrimidin-2-yl)methanamine in this transformation is likely to be lower due to the electron-deficient nature of the pyrimidine ring.[11] This can lead to slower imine formation, which is a key step in the reaction mechanism. However, the development of specialized protocols, for instance, using triethylsilane in the presence of a strong acid, has proven effective for achieving high yields with such challenging amines.[11] This again underscores the necessity of adapting reaction conditions to the specific properties of the building block.

Conclusion: Strategic Selection of Amine Building Blocks

This guide demonstrates that while standard amine building blocks like benzylamine and n-butylamine offer predictable reactivity and high yields in common synthetic transformations, the strategic incorporation of more complex heterocyclic amines such as (4,6-Dimethylpyrimidin-2-yl)methanamine can provide significant advantages in a drug discovery context. The unique physicochemical profile of this pyrimidine-based amine, including its potential for improved solubility and additional hydrogen bonding interactions, makes it an attractive candidate for lead optimization.

While the inherent electronic properties of (4,6-Dimethylpyrimidin-2-yl)methanamine may necessitate more tailored synthetic approaches, this guide has highlighted that with appropriate methodological adjustments, high yields in key reactions like amide coupling and reductive amination are achievable. The decision to employ a more complex building block should therefore be a calculated one, weighing the potential benefits in the final compound's properties against the increased synthetic development that may be required. By understanding the comparative reactivity and properties of diverse amine building blocks, medicinal chemists can make more informed decisions to accelerate the discovery of novel and effective therapeutics.

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M) is added the amine (1.0 eq).[8]

  • The reaction mixture is stirred at room temperature for 2-16 hours and monitored by LC-MS.

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Protocol for Reductive Amination with Sodium Triacetoxyborohydride
  • To a solution of the aldehyde or ketone (1.0 eq) and the amine (1.1 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M) is added sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[14][15][18]

  • The reaction mixture is stirred at room temperature for 1-24 hours and monitored by TLC or LC-MS.[18]

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

References

  • A novel reductive amination procedure for electron-poor heterocyclic amines with aromatic and aliphatic aldehydes has been developed. The key to success was the use of triethylsilane (Et3SiH) as reducing agent, in combination with trifluoroacetic acid (TFA) in refluxing CH2Cl2. ResearchGate. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634–11639. [Link]

  • Reductive amination of aldehydes and ketones. Organic Chemistry Portal. [Link]

  • Myers, A. G. (2011). Reductive Amination. Myers' Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gutierrez, O., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 433-438. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Deaminative coupling of benzylamines and arylboronic acids. RSC Publishing. [Link]

  • Wang, C., et al. (2011). Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. Catalysis Letters, 141, 1343–1349. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Pattar, S. R., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(34), 4992-4996. [Link]

  • Zhang, W., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171891. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Bódis, J., Lefferts, L., Müller, T. E., & Lercher, J. A. (2002). Formation of butylamine in the reductive amination of butyraldehyde over Rh/graphite catalyst. Catalysis Letters, 80(3-4), 147-152. [Link]

  • Melander, R. J., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Molecules, 19(7), 9345-9363. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]

  • amide coupling help. Reddit. [Link]

  • 2-Amino-4,6-dimethyl pyrimidine. PubChem. [Link]

  • Deaminative coupling of benzylamines and arylboronic acids. ETH Zurich Research Collection. [Link]

  • 2-Amino-4,6-dimethylpyrimidine. ChemBK. [Link]

  • (4,6-DiMethoxypyriMidin-2-yl)MethanaMine — Chemical Substance Information. NextSDS. [Link]

  • Cyanomethine. Wikipedia. [Link]

  • 2-Amino-4,6-dimethylpyrimidine. Xiangyang Extenda Biotech Co.,Ltd. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • pKa Data Compiled by R. Williams. [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. By moving beyond a simple checklist and explaining the "why" behind each safety protocol, we aim to empower you with the knowledge to handle this and similar chemical entities with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: Know Your Compound

  • Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1]

  • May Cause Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1]

It is crucial to always consult the specific SDS provided by the manufacturer for the exact compound you are using. This document will provide the most accurate and comprehensive safety information.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[2]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.If weighing outside of a ventilated enclosure, a NIOSH-approved respirator for particulates is recommended.[1]
Solution Preparation Chemical splash goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.Work should be performed in a chemical fume hood.[1]
Reaction Setup and Monitoring Chemical splash goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.All operations should be conducted within a certified chemical fume hood.[1]
Work-up and Purification Chemical splash goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile).[2]Chemical-resistant apron over a laboratory coat.All operations should be conducted within a certified chemical fume hood.[1]
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Handling & Disposal Start Start: Handling (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride CheckSDS Consult Specific SDS Start->CheckSDS AssessHazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant CheckSDS->AssessHazards SDS available EyeProtection Eye Protection: Safety Goggles/Face Shield AssessHazards->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves AssessHazards->HandProtection BodyProtection Body Protection: Lab Coat/Apron AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: Fume Hood/Respirator AssessHazards->RespiratoryProtection SafeHandling Follow Safe Handling Procedures EyeProtection->SafeHandling HandProtection->SafeHandling BodyProtection->SafeHandling RespiratoryProtection->SafeHandling End End: Safe Operation SafeHandling->End

Caption: PPE Selection Workflow for (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to meticulous handling procedures is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Always handle (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in a well-ventilated area. For all operations involving the potential for dust or aerosol generation, a certified chemical fume hood is mandatory.[1][2]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[1]

Procedural Guidance
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your work area by lining it with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the solid material inside a ventilated balance enclosure or a fume hood to minimize the risk of inhaling dust particles.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Transfers: Use appropriate tools such as spatulas or powder funnels for transferring solids. For liquid transfers, use a calibrated pipette or a syringe.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that have come into contact with the chemical.

Disposal Plan: Responsible Waste Management

Proper disposal of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[1]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a compatible, leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps: Any contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride".

  • Disposal Route: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember, a proactive approach to safety is the hallmark of a proficient scientific professional.

References

  • CymitQuimica. (2024). Safety Data Sheet for Pyrimidin-4-yl-methanamine hydrochloride.
  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET for (2-methylpyridin-4-yl)methanamine,dihydrochloride.
  • Sigma-Aldrich. (2025).
  • LGC Standards. (2024). SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.